Product packaging for Methyl tetradecanoate-D27(Cat. No.:)

Methyl tetradecanoate-D27

カタログ番号: B1367098
分子量: 269.56 g/mol
InChIキー: ZAZKJZBWRNNLDS-NFTMZUINSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl tetradecanoate-D27 is a useful research compound. Its molecular formula is C15H30O2 and its molecular weight is 269.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O2 B1367098 Methyl tetradecanoate-D27

3D Structure

Interactive Chemical Structure Model





特性

分子式

C15H30O2

分子量

269.56 g/mol

IUPAC名

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate

InChI

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2

InChIキー

ZAZKJZBWRNNLDS-NFTMZUINSA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC

正規SMILES

CCCCCCCCCCCCCC(=O)OC

製品の起源

United States

Foundational & Exploratory

What is Methyl tetradecanoate-D27 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical properties and applications of Methyl Tetradecanoate-D27, a crucial tool in quantitative mass spectrometry-based research and drug development.

Introduction

This compound is the deuterated form of methyl myristate, the methyl ester of myristic acid (tetradecanoic acid).[1] In this isotopic variant, 27 hydrogen atoms on the fatty acid chain have been replaced with deuterium. This stable isotope labeling makes it an invaluable internal standard for the precise quantification of its non-labeled counterpart, myristic acid methyl ester, in complex biological matrices using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Its near-identical chemical and physical properties to the endogenous analyte, combined with its distinct mass shift, allow for accurate correction of variations that can occur during sample preparation and analysis.

Chemical and Physical Properties

This compound is characterized by its high isotopic purity. The following table summarizes its key chemical and physical properties.

PropertyValueReference
Chemical Name methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate[2]
Synonyms Myristic acid methyl ester-D27, Methyl Myristate-D27[2]
CAS Number 434349-93-6[2]
Molecular Formula C₁₅H₃D₂₇O₂[2]
Molecular Weight 269.56 g/mol [2]
Appearance Neat oil[4]
Purity ≥98%[5]
Isotopic Purity ≥99% deuterated forms (d₁-d₂₇)[4]
Solubility Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml)[4]
Storage Store at -20°C for long-term stability (≥ 4 years)[4]

Synthesis

While specific, detailed protocols for the commercial synthesis of this compound are proprietary, the general approach involves the esterification of perdeuterated myristic acid with methanol. The synthesis of deuterated fatty acids can be achieved through methods such as H/D exchange reactions using deuterium oxide (D₂O) as the deuterium source and a metal catalyst.

A plausible synthetic route is illustrated in the diagram below.

Synthesis_Workflow General Synthesis Workflow for this compound MyristicAcid Myristic Acid Deuteration H/D Exchange Reaction (e.g., with D2O and Pt catalyst) MyristicAcid->Deuteration PerdeuteratedMyristicAcid Perdeuterated Myristic Acid (Myristic Acid-D27) Deuteration->PerdeuteratedMyristicAcid Esterification Esterification (Methanol, Acid Catalyst) PerdeuteratedMyristicAcid->Esterification MethylTetradecanoateD27 This compound Esterification->MethylTetradecanoateD27

Caption: General synthesis workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods.[1][2]

Quantification of Myristic Acid and its Esters

Myristic acid is a saturated fatty acid with various biological roles, and its levels can be indicative of certain metabolic states or diseases. Accurate quantification of myristic acid and its esters in biological samples such as plasma, serum, tissues, and cell cultures is crucial for lipidomic studies. This compound serves as an ideal internal standard for this purpose due to its similar extraction and ionization efficiencies to the endogenous analyte, while being distinguishable by its higher mass.

Experimental Protocols

The following sections provide a generalized experimental protocol for the use of this compound as an internal standard for the quantification of myristic acid methyl ester in biological samples using GC-MS.

Sample Preparation and Lipid Extraction
  • Sample Collection: Collect biological samples (e.g., 100 µL of plasma).

  • Internal Standard Spiking: Add a known amount of this compound (e.g., 10 µL of a 1 mg/mL solution in hexane) to the sample.

  • Lipid Extraction: Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, which typically involves a chloroform/methanol mixture.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Collection: Carefully collect the organic phase containing the lipids.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters.

  • Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Methylation: Add a methylation reagent, such as 14% boron trifluoride in methanol (BF₃-methanol).

  • Incubation: Heat the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.

  • Extraction of FAMEs: After cooling, add water and a nonpolar solvent like hexane to extract the FAMEs.

  • Final Preparation: Collect the hexane layer containing the FAMEs and evaporate to a small volume for GC-MS analysis.

GC-MS Analysis
  • Injection: Inject an aliquot of the FAMEs extract onto a suitable GC column (e.g., a polar capillary column).

  • Separation: Use a temperature gradient program to separate the different FAMEs based on their boiling points and polarity.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific ions corresponding to myristic acid methyl ester and this compound.

    • Myristic Acid Methyl Ester (Analyte): Monitor characteristic ions (e.g., m/z 242 [M]⁺, 74).

    • This compound (Internal Standard): Monitor the corresponding shifted ions (e.g., m/z 269 [M]⁺).

  • Quantification: Calculate the concentration of myristic acid methyl ester in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-labeled standard.

The following diagram illustrates the general workflow for using this compound as an internal standard.

GCMS_Workflow Workflow for Quantification using this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample Spike Spike with This compound BiologicalSample->Spike Extraction Lipid Extraction Spike->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis (SIM/MRM) Derivatization->GCMS DataProcessing Data Processing (Peak Area Ratio) GCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: General workflow for quantification using this compound.

Conclusion

This compound is a high-purity, stable isotope-labeled compound that is essential for the accurate and precise quantification of myristic acid methyl ester in complex biological samples. Its use as an internal standard in GC-MS and LC-MS methodologies is a cornerstone of reliable lipidomic analysis, contributing significantly to research in metabolism, disease biomarker discovery, and drug development. The methodologies outlined in this guide provide a framework for the effective application of this critical analytical tool.

References

Synthesis and Isotopic Purity of Methyl tetradecanoate-D27: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Methyl tetradecanoate-D27, a deuterated analog of methyl myristate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Introduction

This compound is a valuable tool in various scientific disciplines, including metabolism studies, pharmacokinetic research, and as an internal standard for mass spectrometry-based quantification. The substitution of hydrogen with deuterium atoms provides a unique mass signature that allows for the tracing and differentiation of molecules in complex biological systems. This guide outlines the key methodologies for its synthesis and the analytical techniques for verifying its isotopic purity.

Synthesis of this compound

The synthesis of this compound is typically a two-step process:

  • Perdeuteration of Myristic Acid: The first step involves the isotopic exchange of all non-exchangeable hydrogen atoms on myristic acid with deuterium.

  • Esterification: The resulting Myristic acid-D27 is then esterified with methanol to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and final product specifications.

ParameterStepTypical ValueNotes
Yield Perdeuteration of Myristic Acid85-95%Yield can be optimized by controlling reaction conditions.
Esterification90-98%Dependent on the chosen esterification method and purification.
Isotopic Purity Final Product≥ 98%As determined by GC-MS or NMR spectroscopy.
Chemical Purity Final Product≥ 98%Assessed by techniques such as GC-FID or HPLC.
Experimental Workflow

The overall experimental workflow for the synthesis and analysis of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis myristic_acid Myristic Acid deuteration Perdeuteration (H/D Exchange) myristic_acid->deuteration Pt/C, D2O High Temp/Pressure myristic_acid_d27 Myristic acid-D27 deuteration->myristic_acid_d27 esterification Esterification myristic_acid_d27->esterification Methanol Acid Catalyst methyl_tetradecanoate_d27 This compound (Crude) esterification->methyl_tetradecanoate_d27 purification Purification methyl_tetradecanoate_d27->purification Chromatography analysis Isotopic & Chemical Purity Analysis purification->analysis GC-MS, NMR final_product This compound (Pure) analysis->final_product

Caption: Experimental workflow for the synthesis and analysis of this compound.

Experimental Protocols

Perdeuteration of Myristic Acid via Catalytic H/D Exchange

This protocol is based on the general method for the deuteration of saturated fatty acids using a platinum catalyst.[1]

Materials:

  • Myristic acid (C14H28O2)

  • Deuterium oxide (D2O, 99.8 atom % D)

  • 10% Platinum on activated carbon (Pt/C)

  • High-pressure reactor (e.g., Parr reactor)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a high-pressure reactor vessel, combine myristic acid, D2O, and 10% Pt/C catalyst. The typical molar ratio of myristic acid to D2O is approximately 1:20, and the catalyst loading is around 10% by weight of the myristic acid.

  • Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).

  • Heat the reactor to a temperature of 150-200°C while stirring. The reaction is typically run for 24-48 hours.

  • After cooling the reactor to room temperature, carefully vent any excess pressure.

  • Recover the reaction mixture and filter to remove the Pt/C catalyst.

  • Extract the deuterated myristic acid from the D2O using dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield Myristic acid-D27.

  • To achieve high isotopic enrichment (≥98%), it is often necessary to repeat the H/D exchange process one or two more times with fresh D2O and catalyst.[1]

Esterification of Myristic acid-D27

This protocol describes the Fischer esterification of the deuterated fatty acid.

Materials:

  • Myristic acid-D27

  • Anhydrous methanol

  • Concentrated sulfuric acid (H2SO4) or anhydrous hydrogen chloride (HCl) in methanol

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Hexane or diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve Myristic acid-D27 in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the alcohol volume). Alternatively, a solution of anhydrous HCl in methanol can be used.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in hexane or diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Isotopic Purity Analysis

The isotopic purity of this compound is crucial for its application and is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic distribution of the synthesized compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar column like those with a cyanopropyl stationary phase).

  • Mass Spectrometer: Capable of electron ionization (EI) and with a mass analyzer that can resolve the different isotopologues.

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector Temperatures: Typically set around 250°C.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. A typical program might start at 100°C and ramp up to 250°C.

Sample Preparation:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

Data Analysis:

  • The mass spectrum of the eluting peak corresponding to this compound will show a cluster of ions representing the different isotopologues (molecules with varying numbers of deuterium atoms).

  • The molecular ion (M+) of the fully deuterated this compound is expected at m/z 269.56.

  • The relative abundances of the ions in the molecular ion cluster are used to calculate the isotopic enrichment. The isotopic purity is typically reported as the percentage of the desired D27 isotopologue relative to all other isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy can provide direct evidence of deuterium incorporation and its location within the molecule.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer equipped with a deuterium probe.

  • Solvent: A deuterated solvent that does not have signals overlapping with the analyte, or a non-deuterated solvent if a deuterium-specific probe is used. Chloroform-d is often a suitable choice.

Sample Preparation:

  • Dissolve a sufficient amount of the purified this compound in the chosen NMR solvent.

Data Analysis:

  • The ²H NMR spectrum will show signals corresponding to the deuterium atoms at different positions in the molecule.

  • The absence of signals in the ¹H NMR spectrum in the regions corresponding to the alkyl chain protons confirms successful deuteration.

  • The integration of the residual proton signals in the ¹H NMR spectrum can also be used to estimate the level of deuteration.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving catalytic H/D exchange followed by esterification. Careful execution of the experimental protocols and rigorous purification are essential to obtain a product with high chemical and isotopic purity. The analytical methods outlined in this guide, particularly GC-MS and NMR spectroscopy, are indispensable for the thorough characterization of the final product, ensuring its suitability for demanding research applications.

References

Decoding the Certificate of Analysis for Methyl Tetradecanoate-D27: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a stable isotope-labeled compound like Methyl tetradecanoate-D27 is a critical document. It provides the necessary assurance of identity, purity, and isotopic enrichment essential for accurate and reproducible experimental results. This in-depth guide explains the key components of a typical CoA for this compound, details the experimental methodologies employed, and visualizes the analytical workflow.

Understanding the Compound: this compound

This compound is the deuterated form of methyl myristate, a saturated fatty acid methyl ester.[1] The "D27" designation indicates that 27 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[2][3] This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its use is prevalent in various research areas, including lipid biochemistry and drug metabolism studies, where it serves as a tracer to elucidate metabolic pathways.[1][2][4]

Summary of Quantitative Data

The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound, compiled from various suppliers.[2][3][5][6]

ParameterSpecification
Chemical Identity
Chemical NameThis compound
SynonymsMyristic Acid methyl ester-D27, Methyl Myristate-D27[2]
CAS Number434349-93-6[2][5]
Molecular FormulaC₁₅H₃D₂₇O₂[2][3]
Molecular Weight269.56 g/mol [3][5]
Purity and Enrichment
Chemical Purity≥98%[3][6]
Isotopic Purity (Deuterated Forms)≥99% (d1-d27)[2]
Deuterium Enrichment (Atom % D)≥98 atom % D[6]
Physical Properties
Physical StateNeat Oil or Liquid[2][3]
Storage ConditionsRoom temperature or as specified[1][3]

Experimental Protocols

The data presented in the CoA is generated through a series of rigorous analytical experiments. The following are detailed methodologies for the key experiments typically cited.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

Objective: To determine the chemical purity of the compound by separating it from any volatile impurities and identifying the components based on their mass-to-charge ratio.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinity for the stationary phase.

  • Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons (Electron Ionization - EI) to create charged fragments.

  • Mass Analysis: The charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each fragment at a specific m/z.

  • Data Analysis: The resulting mass spectrum is compared to a reference library to confirm the identity of this compound. The purity is calculated by comparing the peak area of the target compound to the total area of all detected peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

Objective: To confirm the chemical structure and determine the level of deuterium incorporation.

Methodology:

  • Sample Preparation: A small amount of the neat oil is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube.

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of the atoms absorb and re-emit this energy, and the resulting signals are detected.

  • ¹H NMR (Proton NMR): This spectrum is used to detect the presence of any residual protons. The integration of these signals relative to a known internal standard allows for the quantification of non-deuterated species.

  • ²H NMR (Deuterium NMR): This spectrum directly observes the deuterium nuclei, confirming their presence and location within the molecule.

  • ¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule, further confirming its identity.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the various NMR spectra are analyzed to confirm the structure and calculate the isotopic enrichment.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes involved in generating a Certificate of Analysis for this compound.

cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Review cluster_3 Certificate of Analysis Generation A Receive Methyl tetradecanoate-D27 Sample B Log Sample and Assign Batch Number A->B C Prepare Aliquots for Analysis B->C D GC-MS Analysis C->D E NMR Spectroscopy (1H, 2H, 13C) C->E F Other Physical Property Tests C->F G Calculate Chemical Purity D->G H Determine Isotopic Enrichment E->H I Review and Compare Against Specifications F->I G->I H->I J Compile All Data I->J K Generate CoA Document J->K L Quality Assurance Review and Approval K->L M Release of CoA L->M

Caption: Workflow for Generating a Certificate of Analysis.

cluster_gcms GC-MS Analysis Pathway Sample Sample Solution Injector Heated Injector Sample->Injector Column GC Column Separation Injector->Column IonSource Electron Ionization Column->IonSource MassAnalyzer Mass Analyzer (m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Mass Spectrum Data Detector->Data

Caption: Gas Chromatography-Mass Spectrometry Experimental Workflow.

cluster_nmr NMR Spectroscopy Analysis Pathway NMRSample Sample in Deuterated Solvent Magnet Strong Magnetic Field NMRSample->Magnet RFPulse Radiofrequency Pulse Magnet->RFPulse Detection Signal Detection RFPulse->Detection FID Free Induction Decay (FID) Detection->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum

Caption: Nuclear Magnetic Resonance Spectroscopy Experimental Workflow.

References

Commercial Suppliers of High-Purity Methyl tetradecanoate-D27: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers offering high-purity Methyl tetradecanoate-D27 (also known as Myristic acid methyl ester-D27). This deuterated fatty acid methyl ester is a critical internal standard for quantitative analysis in mass spectrometry-based applications, particularly in lipidomics and metabolic research. This document outlines key specifications from various suppliers, a representative experimental protocol for its use, and visual workflows to guide researchers in its application.

Supplier and Product Specification Overview

High-purity this compound is available from several reputable suppliers. The following table summarizes the key quantitative data for easy comparison. Purity levels are consistently high across these vendors, ensuring reliable performance in sensitive analytical methods.

SupplierProduct NameCAS NumberChemical PurityIsotopic PurityAvailable Pack Sizes
LGC Standards This compound434349-93-6min 98%98 atom % D0.1 g, 0.5 g
MedChemExpress This compound434349-93-6>98%Not specified5 mg, 10 mg, 25 mg, 50 mg, 100 mg
MyBioSource This compoundNot specified>98%Not specified100 mg, 5x100 mg
Cayman Chemical Myristic Acid methyl ester-d27434349-93-6Not specified≥99% deuterated forms (d1-d27)5 mg, 10 mg, 25 mg, 50 mg
Fisher Scientific (from CDN Isotopes) This compound434349-93-6Not specified98 atom % D0.1 g, 0.5 g

Core Applications and Methodologies

This compound is primarily utilized as an internal standard in quantitative mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) for the precise measurement of its non-deuterated counterpart, methyl tetradecanoate.[1] The stable isotope-labeled standard co-elutes with the endogenous analyte but is distinguished by its higher mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

Representative Experimental Protocol: Quantification of Methyl Tetradecanoate in a Biological Sample using GC-MS

This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of methyl tetradecanoate in a lipid extract from a biological sample.

1. Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • This compound (from a reputable supplier)

  • Solvents for lipid extraction (e.g., chloroform, methanol, water in a 2:1:0.8 v/v/v ratio - Bligh-Dyer method)

  • Transesterification reagent (e.g., 14% BF3 in methanol or 2% H2SO4 in methanol)

  • Internal standard stock solution (e.g., 1 mg/mL this compound in a suitable organic solvent like hexane)

  • Calibration standards of non-deuterated methyl tetradecanoate

  • GC-MS system with a suitable capillary column (e.g., a polar column for fatty acid methyl ester analysis)

2. Sample Preparation: a. Lipid Extraction: i. Homogenize the biological sample. ii. Perform a lipid extraction using a standard method like the Bligh-Dyer or Folch procedure. iii. Evaporate the organic solvent containing the lipid extract to dryness under a stream of nitrogen. b. Internal Standard Spiking: i. Reconstitute the dried lipid extract in a known volume of solvent. ii. Add a precise amount of the this compound internal standard stock solution to the lipid extract. The amount added should be comparable to the expected concentration of the endogenous analyte. c. Transesterification: i. Add the transesterification reagent to the sample. ii. Heat the mixture at a specified temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours) to convert fatty acids in the lipid extract to their corresponding methyl esters (FAMEs). iii. After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs. iv. Collect the organic (upper) layer containing the FAMEs. d. Sample Concentration: i. Evaporate the solvent from the FAME extract to a small, known volume.

3. GC-MS Analysis: a. Injection: Inject an aliquot of the final FAME extract onto the GC-MS system. b. Chromatography: Use a temperature gradient program suitable for separating fatty acid methyl esters. c. Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both methyl tetradecanoate and this compound.

  • For methyl tetradecanoate (C15H30O2, MW: 242.4 g/mol ), monitor ions such as m/z 242 (M+), 211 ([M-31]+), and 74 (McLafferty rearrangement ion).
  • For this compound (C15H3D27O2, MW: ~269.6 g/mol ), monitor the corresponding shifted ions, for example, m/z 269 (M+).

4. Data Analysis: a. Quantification: Determine the concentration of endogenous methyl tetradecanoate by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve generated from standards with known concentrations of methyl tetradecanoate and a fixed concentration of the internal standard.

Visualizing the Workflow and Quality Control

To further clarify the experimental process and the logic behind quality assurance, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Lipid_Extract Lipid Extraction Sample->Lipid_Extract Spiked_Sample Spike with This compound Lipid_Extract->Spiked_Sample FAMEs Transesterification to FAMEs Spiked_Sample->FAMEs Final_Extract Final FAME Extract FAMEs->Final_Extract GCMS GC-MS Analysis (SIM Mode) Final_Extract->GCMS Data Data Acquisition GCMS->Data Peak_Integration Peak Area Integration Data->Peak_Integration Ratio_Calc Calculate Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calc Concentration Determine Concentration via Calibration Curve Ratio_Calc->Concentration

Caption: Experimental workflow for the quantification of methyl tetradecanoate.

Quality_Control_Logic cluster_supplier Supplier Quality Control cluster_researcher Researcher Verification cluster_result Reliable Quantification Purity High Chemical Purity (e.g., >98%) CoA Certificate of Analysis Purity->CoA Isotopic High Isotopic Enrichment (e.g., 98 atom % D) Isotopic->CoA Stock_Prep Prepare Accurate Stock Solution CoA->Stock_Prep Blank_Analysis Analyze Blank Sample (Check for Interference) Stock_Prep->Blank_Analysis Recovery_Exp Perform Recovery Experiment Stock_Prep->Recovery_Exp Cal_Curve Generate Linear Calibration Curve Stock_Prep->Cal_Curve Reliable_Data Reliable Quantitative Data Blank_Analysis->Reliable_Data Recovery_Exp->Reliable_Data Cal_Curve->Reliable_Data

Caption: Logical flow of quality control for using an internal standard.

References

Technical Guide: Safety and Handling of Methyl Tetradecanoate-D27

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the safety data for Methyl tetradecanoate-D27, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and product information pages.

Section 1: Chemical Identification and Physical Properties

This compound is a deuterated form of methyl myristate. The following tables summarize its key identification and physical and chemical properties.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate[1]
Synonyms Methyl Myristate-d27, Tetradecanoic-d27 acid, methyl ester[2]
CAS Number 434349-93-6[1][2]
Molecular Formula C₁₅H₃D₂₇O₂[2]
Molecular Weight 269.6 g/mol [2]
Purity ≥98%[3], ≥99% deuterated forms (d₁-d₂₇)[2]

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical State Neat oil, Liquid[2][3]
Appearance Colorless to light yellow liquid[4][5]
Solubility Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml), chloroform, and methanol. Insoluble in water.[2][5]
Melting Point 18 °C / 64.4 °F (for non-deuterated form)[5]
Boiling Point 323 °C / 613.4 °F at 760 mmHg (for non-deuterated form)[4][6]
Flash Point >110 °C / >230 °F (for non-deuterated form)[4][6]
Specific Gravity 0.863 (for non-deuterated form)[4][6]

Section 2: Hazard Identification and Safety Precautions

While some suppliers classify the non-deuterated form (Methyl tetradecanoate) as not hazardous under OSHA 29 CFR 1910.1200[4], others indicate potential hazards. It is prudent to handle the deuterated compound with care, assuming similar potential hazards.

Table 3: Hazard Statements and Precautionary Measures (for non-deuterated form)

Hazard StatementPrecautionary Statement
H315: Causes skin irritation[5][7]P264: Wash skin thoroughly after handling.[5]
H319: Causes serious eye irritation[5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
H335: May cause respiratory irritation[5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
P271: Use only outdoors or in a well-ventilated area.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]

  • Respiratory Protection: Not required under normal use conditions with adequate ventilation.[6][7]

Section 3: First Aid Measures

In case of exposure, follow these first aid guidelines.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation occurs.[4][5]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing.[4] If skin irritation occurs, get medical advice/attention.[7]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4] If eye irritation persists, get medical advice/attention.[5]
Ingestion Clean mouth with water. Do NOT induce vomiting. Get medical attention.[4][5]

Section 4: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure safety.

Table 5: Handling and Storage Recommendations

AspectRecommendation
Handling Avoid contact with skin, eyes, and clothing.[5] Use in a well-ventilated area.[5] Wash hands thoroughly after handling.[5][7]
Storage Keep container tightly closed in a dry and well-ventilated place.[8]
Recommended Storage Temperature Room temperature for neat compound.[3] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[9]
Incompatible Materials Strong oxidizing agents.[6]

Section 5: Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a research setting, from receiving to disposal.

G cluster_0 Preparation cluster_1 Experimental Procedure cluster_2 Post-Experiment A Receive and Verify Compound B Review Safety Data Sheet A->B C Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Aliquot Compound in Ventilated Hood C->D Proceed to experiment E Prepare Stock Solution (e.g., in DMF, DMSO, or Ethanol) D->E F Perform Experiment E->F G Decontaminate Work Area F->G I Store Remaining Compound (Room Temp or -20°C/-80°C for solutions) F->I H Dispose of Waste (Consult local regulations) G->H

References

The Cornerstone of Quantitative Mass Spectrometry: A Technical Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and development, the pursuit of precise and accurate quantification of molecules is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS), has emerged as a powerful tool for this purpose. However, the inherent variability in sample preparation, matrix effects, and instrument response can introduce significant errors. This technical guide delves into the fundamental principle and practical application of deuterated internal standards, a cornerstone technique that ensures the reliability and robustness of quantitative mass spectrometry data.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of deuterated standards is a form of Isotope Dilution Mass Spectrometry (IDMS), a reference technique for quantitative analysis.[1][2] The core principle lies in the addition of a known quantity of an isotopically labeled version of the analyte—in this case, a deuterated standard—to the sample at the earliest stage of analysis.[2][3]

The deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium (²H).[4][5] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly throughout the analytical process.[4][5]

By measuring the ratio of the signal from the endogenous analyte to that of the deuterated internal standard, variations introduced during sample preparation, chromatography, and ionization are effectively normalized.[6][7] This ratiometric measurement is the key to the high precision and accuracy achievable with this method.

Advantages in Quantitative Analysis

The use of deuterated internal standards offers several significant advantages over other quantification strategies, such as external calibration or the use of structural analogues.

  • Correction for Matrix Effects: Biological matrices like plasma, blood, and urine are complex and can significantly suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect.[7][8] Since the deuterated standard co-elutes with the analyte and has the same chemical properties, it experiences the same matrix effects.[6][8] This co-elution allows for the accurate correction of these effects, leading to more reliable data.[6]

  • Improved Accuracy and Precision: By compensating for variations in sample extraction, recovery, and instrument response, deuterated standards significantly improve the accuracy and precision of quantitative measurements.[4][6][9] This is crucial in regulated environments such as clinical trials and therapeutic drug monitoring.

  • Enhanced Robustness of Bioanalytical Methods: The inclusion of a deuterated internal standard makes the analytical method more robust and less susceptible to day-to-day variations in experimental conditions.[10]

Key Considerations for Implementation

While powerful, the successful implementation of deuterated internal standards requires careful consideration of several factors:

  • Isotopic Purity: The deuterated standard should have high isotopic purity to avoid interference with the analyte signal.

  • Stability of the Deuterium Label: The deuterium atoms should be placed in positions on the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix.[11] Placing labels on heteroatoms (O, N) or carbons adjacent to carbonyl groups should be avoided.[11]

  • Potential for Isotope Effects: The mass difference between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention times, known as the deuterium isotope effect.[9][12] While often minimal, this effect should be evaluated during method development to ensure co-elution is maintained. Using ¹³C or ¹⁵N labeled standards can minimize this effect, though they are often more expensive to synthesize.[11]

Experimental Protocols

The following sections provide detailed methodologies for common sample preparation techniques used in conjunction with deuterated internal standards for quantitative LC-MS analysis.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a common method for removing proteins from biological samples, such as plasma or serum, prior to LC-MS analysis.[1][6]

Materials:

  • Biological sample (e.g., plasma, serum)

  • Deuterated internal standard solution of known concentration

  • Precipitating agent:

    • Organic solvent (e.g., acetonitrile, methanol)

    • Zinc sulfate solution (10% w/v)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Spiking the Sample: To a known volume of the biological sample in a microcentrifuge tube, add a precise volume of the deuterated internal standard solution.

  • Vortexing: Briefly vortex the mixture to ensure homogeneity.

  • Addition of Precipitating Agent:

    • Organic Solvent: Add at least a 2:1 ratio of cold organic solvent (e.g., acetonitrile) to the sample volume.[6]

    • Zinc Sulfate: Add a 1:1 ratio of 10% w/v zinc sulfate solution to the sample, followed by a 1:1 ratio of 0.5 N sodium hydroxide to induce precipitation.[1]

  • Agitation: Vortex the mixture vigorously for 1-2 minutes to facilitate protein precipitation.[6]

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS analysis.

Sample Preparation: Supported Liquid Extraction (SLE)

Supported liquid extraction is another effective technique for cleaning up biological samples, offering high analyte recovery and removal of matrix components like phospholipids.[4][9][12]

Materials:

  • Biological sample (e.g., plasma, urine)

  • Deuterated internal standard solution of known concentration

  • SLE plate or cartridge

  • Aqueous buffer (if pH adjustment is needed)

  • Water-immiscible organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Collection plate or tubes

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Protocol:

  • Sample Pre-treatment:

    • Spike a known volume of the biological sample with a precise volume of the deuterated internal standard solution.

    • If necessary, dilute the sample with an aqueous buffer to adjust the pH for optimal extraction of the analyte. For basic compounds, a dilution with 2% ammonia in water is common.[4]

  • Loading: Load the pre-treated sample onto the SLE plate or cartridge. Apply a brief, gentle vacuum to initiate the flow of the sample into the sorbent material.

  • Adsorption: Allow the sample to adsorb onto the diatomaceous earth support for approximately 5 minutes.[4] This step allows the aqueous sample to spread over a large surface area.

  • Elution: Add the water-immiscible organic extraction solvent to the SLE plate or cartridge. The solvent will percolate through the support, extracting the analyte and the deuterated standard while leaving behind proteins, salts, and phospholipids. It is common to perform the elution twice with a specific volume of solvent (e.g., 0.9 mL of ethyl acetate).[4]

  • Evaporation: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS mobile phase. The sample is now ready for injection.

Data Presentation: Performance of Deuterated Internal Standards

The use of deuterated internal standards consistently leads to improved performance in bioanalytical methods. The following tables summarize quantitative data from various studies, comparing the accuracy and precision of methods utilizing deuterated (stable isotope-labeled) internal standards versus other approaches.

Table 1: Comparison of Accuracy and Precision with Different Internal Standards for the Analysis of D-24851

Internal Standard TypeConcentration (ng/mL)Accuracy (%)Precision (%)
Analogous IS 1118.216.2
2119.112.3
5117.88.9
No IS 1112.513.5
2114.310.1
5110.77.5
Deuterated IS 1102.34.5
2101.83.2
5100.92.8

Data adapted from a study on the tubulin inhibitor D-24851, demonstrating the superior accuracy and precision achieved with a deuterated internal standard.[4]

Table 2: Inter- and Intra-day Precision and Accuracy for Lapatinib Quantification using a Deuterated Internal Standard

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) ± SDIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
5 (LLOQ)5.2 ± 0.47.7104.08.9102.7
15 (Low QC)15.8 ± 0.95.7105.36.5104.2
500 (Medium QC)512.6 ± 23.14.5102.55.1101.8
4000 (High QC)4105.2 ± 156.03.8102.64.2102.1

This table showcases the excellent precision and accuracy of a validated LC-MS/MS method for the therapeutic drug monitoring of lapatinib using its deuterated internal standard.[9]

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the use of deuterated standards in mass spectrometry.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_standard Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Analyte Analyte Spiked_Sample Sample Spiked with Known Amount of IS Analyte->Spiked_Sample Deuterated_IS Deuterated Internal Standard Deuterated_IS->Spiked_Sample Extraction Extraction (PPT or SLE) Spiked_Sample->Extraction Final_Extract Final Extract Extraction->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

G Compensation for Matrix Effects cluster_ideal Ideal Condition (No Matrix Effect) cluster_real Real Condition (with Matrix Effect - Ion Suppression) cluster_explanation Explanation Analyte_Signal_Ideal Analyte Signal Ratio_Ideal Analyte / IS Ratio = X Analyte_Signal_Ideal->Ratio_Ideal IS_Signal_Ideal IS Signal IS_Signal_Ideal->Ratio_Ideal Analyte_Signal_Real Analyte Signal (Suppressed) Ratio_Real Analyte / IS Ratio ≈ X Analyte_Signal_Real->Ratio_Real IS_Signal_Real IS Signal (Suppressed) IS_Signal_Real->Ratio_Real Explanation Both analyte and IS signals are suppressed to a similar extent, therefore the ratio remains constant, leading to accurate quantification.

Caption: How deuterated standards compensate for matrix effects.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to mimic the behavior of the analyte of interest throughout the analytical workflow provides a robust mechanism for correcting for a multitude of potential errors, most notably matrix effects and variability in sample recovery. By adhering to the principles of isotope dilution mass spectrometry and implementing well-defined experimental protocols, researchers, scientists, and drug development professionals can achieve highly accurate, precise, and reliable quantitative data, ensuring the integrity of their findings and supporting critical decisions in the pharmaceutical industry.

References

Applications of Methyl Tetradecanoate-D27 in Lipidomics Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Methyl tetradecanoate-D27 in lipidomics research. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a foundational understanding of how this stable isotope-labeled internal standard is leveraged for accurate and robust lipid analysis.

Introduction to Quantitative Lipidomics and the Role of Internal Standards

Lipidomics, the large-scale study of cellular lipids, plays a crucial role in understanding disease pathology, identifying biomarkers, and developing novel therapeutics. A key challenge in lipidomics is the accurate quantification of individual lipid species due to the vast complexity and dynamic range of the lipidome. Mass spectrometry (MS), coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), is the primary analytical platform for lipid analysis.

To ensure the precision and accuracy of quantification by MS, internal standards are indispensable.[1][2] Stable isotope-labeled compounds are the gold standard for internal standards in mass spectrometry because they share near-identical physicochemical properties with their endogenous, unlabeled counterparts. This ensures they behave similarly during sample preparation, extraction, derivatization, and ionization, thus effectively correcting for sample loss and matrix effects. This compound, a deuterated form of methyl myristate, serves as an excellent internal standard for the quantification of fatty acids.[2][3]

Physicochemical Properties of this compound

This compound is the methyl ester of myristic acid where 27 hydrogen atoms have been replaced by deuterium. This isotopic enrichment results in a distinct mass shift, allowing for its clear differentiation from the endogenous, unlabeled methyl tetradecanoate in a mass spectrometer.

PropertyValue
Chemical Formula C₁₅H₃D₂₇O₂
Molecular Weight 269.56 g/mol [3]
Synonyms Myristic acid methyl ester-d27, Methyl myristate-d27[2][3]
Appearance Neat oil[2]
Purity ≥99% deuterated forms (d₁-d₂₇)[2]
Storage -20°C or -80°C for long-term stability[3]

Core Application: Internal Standard for Fatty Acid Quantification

The primary application of this compound is as an internal standard for the quantitative analysis of fatty acids, particularly myristic acid (C14:0), and other fatty acids after their conversion to fatty acid methyl esters (FAMEs).[3] The overall workflow involves lipid extraction from a biological sample, transesterification of fatty acids to FAMEs, followed by GC-MS or LC-MS/MS analysis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for quantitative fatty acid analysis using this compound as an internal standard.

experimental_workflow General Experimental Workflow for Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue, Cells) is_spike Spike with This compound sample->is_spike 1 extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) is_spike->extraction 2 transesterification Transesterification to FAMEs (e.g., Methanolic HCl, BF3/Methanol) extraction->transesterification 3 analysis GC-MS or LC-MS/MS Analysis transesterification->analysis 4 quantification Data Processing and Quantification analysis->quantification 5

Caption: General workflow for quantitative fatty acid analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the quantitative analysis of fatty acids using this compound.

Lipid Extraction

The choice of extraction method depends on the sample matrix. The Folch and Bligh-Dyer methods are two of the most widely used protocols for lipid extraction.

Protocol 4.1.1: Modified Folch Extraction

  • Homogenize the biological sample (e.g., ~20 mg of tissue or 10^6 cells) in a chloroform/methanol mixture (2:1, v/v).

  • Add a known amount of this compound in a suitable solvent to the homogenate. The exact amount should be optimized based on the expected concentration of endogenous myristic acid.

  • Vortex the mixture thoroughly and incubate at room temperature for 20 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are derivatized to their more volatile methyl esters.

Protocol 4.2.1: Acid-Catalyzed Transesterification using Methanolic HCl

  • Reconstitute the dried lipid extract in 1 mL of 3M methanolic HCl.

  • Seal the reaction vial and heat at 80°C for 1 hour.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of water, and vortex thoroughly.

  • Centrifuge at 1,500 x g for 10 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

GC-MS Analysis

Instrumentation and Parameters (Illustrative Example)

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or similar polar capillary column.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 1 min, ramp to 175°C at 25°C/min, then ramp to 230°C at 4°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Methyl tetradecanoate (unlabeled): m/z 242 (M+), 74.

    • This compound: m/z 269 (M+).

Quantitative Data and Method Validation

While specific validation data for this compound is not extensively published in single comprehensive reports, the following tables summarize typical performance characteristics for the quantification of FAMEs using internal standards, which can be expected to be similar for this compound.

Table 1: Illustrative Linearity and Detection Limits for FAME Analysis by GC-MS

AnalyteLinearity Range (µg/mL)LOD (ng/mL)LOQ (ng/mL)
Methyl hexadecanoate0.50–10.00>0.99911.9439.8
Methyl stearate1.00–20.00>0.99911.9039.7
Methyl tetradecanoate (Expected) 0.50–15.00 >0.99 ~10 ~35

Data for Methyl hexadecanoate and Methyl stearate are from a published study and are representative of typical performance.[4] The values for Methyl tetradecanoate are projected based on similar compounds.

Table 2: Illustrative Recovery and Precision for FAME Analysis

AnalyteRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Methyl hexadecanoate95.25 - 100.29< 5< 10
Methyl stearate96.50 - 101.15< 5< 10
Methyl tetradecanoate (Expected) 95 - 105 < 5 < 10

Data for Methyl hexadecanoate and Methyl stearate are from a published study.[4] The values for Methyl tetradecanoate are projected based on standard acceptance criteria in bioanalytical method validation.

Signaling Pathways and Logical Relationships

In lipidomics studies, the quantification of specific fatty acids can provide insights into the activity of various metabolic and signaling pathways. Myristic acid, for example, is a substrate for the synthesis of more complex lipids and can also be involved in protein acylation.

signaling_pathway Simplified Fatty Acid Metabolism and Signaling Myristic_Acid Myristic Acid (C14:0) Fatty_Acyl_CoA Myristoyl-CoA Myristic_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Complex_Lipids Complex Lipids (e.g., Phospholipids, Sphingolipids) Fatty_Acyl_CoA->Complex_Lipids Lipid Synthesis Pathways Protein_Acylation Protein N-myristoylation Fatty_Acyl_CoA->Protein_Acylation N-myristoyltransferase Signaling_Proteins Signaling Proteins Protein_Acylation->Signaling_Proteins Activation/Localization

Caption: Role of Myristic Acid in Cellular Processes.

Conclusion

This compound is a critical tool in quantitative lipidomics, enabling the accurate and precise measurement of fatty acids. Its use as an internal standard corrects for variability throughout the analytical workflow, from sample preparation to mass spectrometric detection. The detailed protocols and expected quantitative performance data provided in this guide serve as a valuable resource for researchers aiming to implement robust and reliable methods for fatty acid analysis in their studies. The continued application of such stable isotope-labeled standards will undoubtedly advance our understanding of the complex roles of lipids in health and disease.

References

Methodological & Application

Application Note and Protocol for the Preparation of Methyl Tetradecanoate-D27 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl tetradecanoate-D27 is the deuterated form of methyl myristate, a saturated fatty acid methyl ester. It is commonly utilized as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of its non-deuterated counterpart. The incorporation of stable isotopes like deuterium provides a distinct mass difference, enabling precise and accurate measurement in complex biological matrices. This document outlines the detailed protocol for the preparation of a stock solution of this compound for research and drug development applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 434349-93-6[1][2][3]
Molecular Formula C₁₅H₃D₂₇O₂[1][3]
Molecular Weight 269.56 g/mol [1][3][4]
Appearance Colorless to off-white liquid[2]
Purity >98%[1][5]
Solubility (at 25°C) DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mL
Storage (Neat) Room temperature or at -20°C[1][6]
Storage (Stock Solution) -20°C for up to 1 month-80°C for up to 6 months[2]

Experimental Protocol

This protocol provides a step-by-step guide for the preparation of a 10 mg/mL stock solution of this compound in ethanol. Researchers should adjust the quantities based on their specific experimental needs.

Materials

  • This compound

  • Anhydrous Ethanol (≥99.5%)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Glass vials with PTFE-lined caps

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure

  • Equilibration: Allow the vial containing this compound and the anhydrous ethanol to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Dissolution:

    • Transfer the weighed this compound into a clean, dry volumetric flask.

    • Add a small amount of anhydrous ethanol to the flask (approximately half of the final volume).

    • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer for a few seconds to aid dissolution. For compounds that are difficult to dissolve, brief sonication in an ultrasonic bath may be applied.

  • Volume Adjustment: Once the solute is completely dissolved, add anhydrous ethanol to the volumetric flask up to the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in glass vials with PTFE-lined caps. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.[2][7]

    • Clearly label each vial with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Example Stock Solution Preparations

Desired Concentration (mg/mL)Mass of this compound (mg)Final Volume (mL)Solvent
111Anhydrous Ethanol
551Anhydrous Ethanol
10101Anhydrous Ethanol
20201Anhydrous Ethanol

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

  • Perform all weighing and solvent handling steps in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and the solvents used for detailed safety information.

Experimental Workflow

Stock_Solution_Preparation cluster_prep Preparation cluster_storage Storage start Start weigh Weigh Methyl tetradecanoate-D27 start->weigh 1. Equilibrate dissolve Dissolve in Anhydrous Ethanol weigh->dissolve 2. Transfer adjust_vol Adjust to Final Volume dissolve->adjust_vol 3. Ensure Complete Dissolution homogenize Homogenize Solution adjust_vol->homogenize 4. Mix Thoroughly aliquot Aliquot into Vials homogenize->aliquot 5. Transfer store Store at -20°C or -80°C aliquot->store 6. Label Vials end End store->end

Caption: Workflow for the preparation of this compound stock solution.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyl tetradecanoate-D27 as an internal standard in the quantitative analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Accurate quantification of fatty acids is crucial in various fields, including biomedical research, drug development, and clinical diagnostics. The use of a stable isotope-labeled internal standard is a widely accepted method for achieving high precision and accuracy in quantitative mass spectrometry. This compound, a deuterated analog of methyl myristate, serves as an excellent internal standard for the analysis of fatty acid methyl esters (FAMEs). Its chemical and physical properties are nearly identical to the endogenous unlabeled analyte, ensuring similar behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency, derivatization yield, and instrument response.[1][2]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique where a known amount of an isotopically labeled standard (e.g., this compound) is added to a sample at the beginning of the analytical procedure.[1][2] The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is then measured by the mass spectrometer. Since the analyte and the standard are affected proportionally by sample losses during preparation and analysis, this ratio remains constant, allowing for accurate quantification of the analyte.

Recommended Concentration of this compound

The optimal concentration of the internal standard should be in the same order of magnitude as the endogenous analytes being quantified to ensure accurate and reproducible results. Based on established protocols for fatty acid analysis using deuterated internal standards, a working concentration in the range of 0.1 to 10 µg/mL is recommended for the this compound internal standard solution.

For many biological samples, a common practice is to add a fixed volume of the internal standard solution to each sample to achieve a final concentration that is comparable to the expected concentration of the fatty acids of interest. For instance, adding 100 µL of a 0.25 ng/µL (0.25 µg/mL) this compound solution to each sample has been shown to be effective.[3] The exact concentration should be optimized based on the specific sample matrix and the expected concentration range of the fatty acids being analyzed.

Preparation of Internal Standard Stock and Working Solutions

Table 1: Preparation of this compound Internal Standard Solutions

SolutionPreparationRecommended ConcentrationStorage
Stock Solution Dissolve a known weight of neat this compound in a high-purity solvent such as ethanol, methanol, or toluene.1 mg/mL-20°C in an amber vial under an inert atmosphere (e.g., argon or nitrogen)
Working Solution Dilute the stock solution with the appropriate solvent to the desired final concentration.0.1 - 10 µg/mL-20°C in an amber vial. Prepare fresh dilutions as needed.

Experimental Protocol: Fatty Acid Analysis by GC-MS

This protocol outlines the key steps for the extraction, derivatization, and analysis of fatty acids from biological samples using this compound as an internal standard.

Materials and Reagents
  • Biological sample (e.g., plasma, serum, cells, tissue)

  • This compound

  • Solvents: Methanol, Chloroform, Hexane, Isooctane (all HPLC or GC grade)

  • Reagents for derivatization: Boron trifluoride (BF3) in methanol (14%), or Methanolic HCl

  • Sodium chloride (NaCl) solution (0.9% w/v)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Methyl tetradecanoate-D27 Sample->Add_IS Spike with Internal Standard Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Transesterification Transesterification to FAMEs (e.g., with BF3-Methanol) Extraction->Transesterification GCMS_Analysis GC-MS Analysis Transesterification->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Figure 1: General workflow for fatty acid analysis using an internal standard.

Step-by-Step Procedure
  • Sample Preparation and Lipid Extraction (Folch Method)

    • To 100 µL of sample (e.g., serum or plasma), add 100 µL of the this compound working solution.[3]

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex thoroughly for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs)

    • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

    • Seal the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a clean GC vial.

    • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for FAME analysis. These should be optimized for the specific instrument and column used.

Table 2: Example GC-MS Parameters for FAME Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-23, DB-WAX, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp230°C
MS Quad Temp150°C
Scan ModeSelected Ion Monitoring (SIM) or Full Scan
Data Analysis and Quantification

For quantification, it is recommended to use the Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

Table 3: Suggested Ions for SIM Analysis

AnalyteRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Methyl tetradecanoate (unlabeled)Varies with column and conditions242 (M+)74, 87
This compound (Internal Standard) Elutes slightly earlier than the unlabeled form269 (M+) 77, 90
Other FAMEsVariesM+Characteristic fragment ions

The concentration of each fatty acid is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled fatty acid standards and a constant concentration of the internal standard.

Signaling Pathway and Logical Relationship Diagram

The use of an internal standard is based on a clear logical relationship to ensure accurate quantification.

logical_relationship cluster_process Analytical Process cluster_quantification Quantification Analyte Endogenous Analyte Sample_Prep Sample Preparation (Extraction, Derivatization) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Ratio Peak Area Ratio (Analyte / IS) GCMS_Analysis->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Concentration Accurate Concentration of Analyte Calibration_Curve->Concentration

Figure 2: Logic of internal standard-based quantification.

Conclusion

This compound is a highly suitable internal standard for the accurate and precise quantification of fatty acids in various biological matrices. The provided protocol offers a robust starting point for developing and validating a fatty acid analysis method in your laboratory. Optimization of the internal standard concentration and GC-MS parameters is recommended to achieve the best performance for your specific application.

References

Application Note: Quantitative Analysis of Myristic Acid in Biological Samples Using Methyl Tetradecanoate-D27 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in lipidomics and metabolomics who require a robust method for the quantification of myristic acid in various biological matrices.

Abstract

This application note provides a detailed protocol for the accurate and precise quantification of myristic acid (C14:0) in biological samples such as plasma, serum, cells, and tissues. The method utilizes a stable isotope-labeled internal standard, Methyl tetradecanoate-D27 (the methyl ester of deuterated myristic acid), in conjunction with gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard corrects for variability during sample preparation and analysis, ensuring high accuracy and reproducibility.[1] This document outlines procedures for sample preparation, including lipid extraction and derivatization, as well as instrumental analysis and data processing.

Principle of the Method

The quantitative analysis is based on the stable isotope dilution method.[1] A known quantity of this compound is spiked into each biological sample at the beginning of the preparation process. This internal standard is chemically identical to the analyte of interest (myristic acid methyl ester) but has a different mass due to the deuterium labels.[2] By comparing the mass spectrometer's response of the endogenous analyte to the deuterated internal standard, precise quantification can be achieved, compensating for any analyte loss during extraction, derivatization, and injection.[1][3]

The overall workflow involves the hydrolysis of esterified fatty acids, extraction of total fatty acids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

G Figure 1: Principle of Stable Isotope Dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_data Data Analysis Analyte Endogenous Analyte (Myristic Acid) Unknown Quantity (X) Spike Spike IS into Sample Analyte->Spike IS Deuterated Standard (this compound) Known Quantity (Y) IS->Spike Extract Extraction & Derivatization Spike->Extract Analyze GC-MS Analysis Extract->Analyze Ratio Measure Peak Area Ratio (Analyte / IS) Analyze->Ratio Quantify Quantify Analyte using Calibration Curve Ratio->Quantify

Caption: The principle of using a known amount of a deuterated standard to quantify an unknown analyte.

Materials and Reagents

Material/Reagent Supplier Grade Notes
This compoundMedChemExpress, Cayman Chemical≥98% deuterated formsInternal Standard (IS).[2][4] Prepare a stock solution in ethanol.
Myristic AcidSigma-Aldrich≥99%For calibration curve standards.
Isooctane (2,2,4-Trimethylpentane)Fisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
EthanolFisher ScientificACS GradeFor preparing standards.
Hydrochloric Acid (HCl)Sigma-AldrichACS ReagentFor acidification.
Pentafluorobenzyl (PFB) BromideThermo Fisher ScientificDerivatization GradeDerivatizing agent.
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99%Catalyst for derivatization.
AcetonitrileFisher ScientificHPLC Grade
Phosphate-Buffered Saline (PBS)GibcoFor cell/tissue samples.
Deionized WaterMillipore Milli-Q18.2 MΩ·cm
Glass tubes (16x125 mm, 10x75 mm)VWRBorosilicate
CentrifugeBeckman CoulterCapable of 3000 x g.
SpeedVac ConcentratorThermo Fisher ScientificFor solvent evaporation.

Experimental Protocols

Preparation of Standards
  • Internal Standard (IS) Stock Solution (10X):

    • Prepare a 2.5 ng/µL stock solution of this compound in 100% ethanol.[3]

    • Store at -20°C under argon.[3]

  • Internal Standard Working Solution (1X):

    • On the day of the experiment, dilute the 10X stock solution to 0.25 ng/µL with 100% ethanol.[3]

  • Calibration Curve Standards:

    • Prepare a stock solution of unlabeled myristic acid in ethanol.

    • Perform serial dilutions to create a series of standard solutions.

    • To create the calibration curve samples, add 50 µL of each standard dilution to 100 µL of the 1X IS working solution in glass tubes.[3]

Sample Preparation Workflow

G Figure 2: General Sample Preparation Workflow Sample Biological Sample (Plasma, Cells, Tissue) Spike Add 100 µL 1X Internal Standard (this compound) Sample->Spike Lyse Add Methanol & HCl (Lyse cells & acidify) Spike->Lyse Extract Add Isooctane Vortex & Centrifuge Lyse->Extract Separate Collect Organic Layer (Top Layer) Extract->Separate Dry Evaporate to Dryness (SpeedVac) Separate->Dry Derivatize Add PFB-Br & DIPEA Incubate 20 min @ RT Dry->Derivatize Dry2 Evaporate to Dryness (SpeedVac) Derivatize->Dry2 Reconstitute Reconstitute in Isooctane Dry2->Reconstitute Analyze Inject 1 µL into GC-MS Reconstitute->Analyze

Caption: Step-by-step workflow for preparing biological samples for fatty acid analysis.

Detailed Protocol for Specific Sample Types

The initial steps vary depending on the biological matrix.[3]

  • For Plasma/Serum:

    • In a 16x125 mm glass tube, add 200 µL of plasma to 300 µL of PBS.[3]

    • Add 100 µL of the 1X IS working solution.[3]

    • Proceed with the lysis/acidification step as shown in the workflow (Figure 2).[3]

  • For Cultured Cells:

    • Use approximately 0.5 x 10⁶ cells suspended in 250 µL of PBS.[1][3]

    • Add 100 µL of the 1X IS working solution.[1][3]

    • Proceed with the lysis/acidification step.[1][3]

  • For Tissue:

    • The amount of tissue should be determined empirically. Start with 10-20 mg.

    • Add 900 µL of methanol and 100 µL of the 1X IS working solution.[3]

    • Homogenize the tissue using a sonicator or grinder.[3]

    • Proceed with the acidification step.[3]

Lipid Extraction and Derivatization (Common Steps)
  • Lysis and Acidification: Add methanol (e.g., 500 µL for plasma/cell preps) and 25 µL of 1 N HCl to the sample mixture.[1][3] This lyses cells and ensures fatty acids are in their protonated form for efficient extraction.

  • Extraction: Add 1.5 mL of isooctane, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 2 minutes to separate the phases.[1][3]

  • Collection: Carefully transfer the upper organic layer (isooctane) containing the lipids to a clean 10x75 mm glass tube.[3]

  • Drying: Evaporate the solvent to complete dryness using a SpeedVac concentrator.[3]

  • Derivatization:

    • To the dried extract, add 25 µL of 1% PFB-bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[3]

    • Incubate at room temperature for 20 minutes.[3]

  • Final Preparation: Dry the sample again under vacuum in a SpeedVac. Reconstitute the derivatized fatty acids in 50 µL of isooctane. The sample is now ready for GC-MS analysis.[3]

Instrumental Analysis: GC-MS

Analysis is performed using a gas chromatograph coupled to a mass spectrometer, often operated in negative chemical ionization (NCI) mode, which provides high sensitivity for electrophilic PFB esters.[1][3]

Parameter Setting
Gas Chromatograph Agilent 7890 or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Oven Program Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977 MSD or equivalent
Ionization Mode Negative Chemical Ionization (NCI)
Reagent Gas Methane
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Myristic Acid (Analyte): m/z 227 (M-PFB)
This compound (IS): m/z 254 (M-PFB)

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for the analyte (endogenous myristic acid) and the internal standard (this compound) in each sample and standard.

  • Calibration Curve:

    • For each calibration standard, calculate the ratio of the analyte peak area to the IS peak area.

    • Plot this ratio against the known concentration of the unlabeled myristic acid standard.

    • Perform a linear regression to generate a standard curve.

  • Sample Quantification:

    • Calculate the peak area ratio (analyte/IS) for each biological sample.

    • Determine the concentration of myristic acid in the sample by interpolating from the linear regression equation of the standard curve.

Typical Method Performance

The following table summarizes typical performance characteristics for fatty acid quantification methods using stable isotope dilution and GC-NCI-MS.[5]

Parameter Typical Value
Linearity (R²) ≥ 0.990
Limit of Detection (LOD) Low ng/mL range
Intra-assay Precision (CV) ≤ 9.0%
Inter-assay Precision (CV) ≤ 13.2%
Sample Stability Stable for 24 hrs at RT, 7 days at 4°C, >75 days at -20°C

Troubleshooting

Problem Potential Cause Solution
Low IS Signal Incomplete reconstitution.Vortex sample thoroughly after adding final isooctane.
Degradation of IS stock.Prepare fresh IS working solution. Check storage conditions of stock.
Poor Peak Shape Active sites in injector liner or column.Replace injector liner and trim the GC column.
Sample overload.Dilute the sample and re-inject.
High Variability Inconsistent sample extraction.Ensure precise and consistent pipetting of solvents, especially isooctane.
Incomplete derivatization.Ensure reagents are fresh and incubation time is adequate.
No Analyte Peak Analyte concentration is below LOD.Concentrate the sample or use a larger initial sample volume.

References

Application Note: Quantitative Analysis of Fatty Acid Methyl Esters in Human Plasma using Methyl Tetradecanoate-D27 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of fatty acid methyl esters (FAMEs) in human plasma samples by gas chromatography-mass spectrometry (GC-MS). The protocol employs a liquid-liquid extraction of total lipids, followed by transesterification to convert fatty acids into their corresponding methyl esters. For accurate quantification, a deuterated internal standard, Methyl tetradecanoate-D27, is utilized. This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of fatty acid profiles in plasma, which can serve as important biomarkers in various physiological and pathological states.

Introduction

The analysis of fatty acid profiles in plasma is crucial in numerous research areas, including nutrition, metabolic diseases, and drug development. Fatty acids in plasma are present in various lipid fractions, such as phospholipids, triglycerides, cholesteryl esters, and free fatty acids. Gas chromatography (GC) combined with mass spectrometry (MS) is a powerful technique for the detailed analysis of FAMEs, offering high resolution and sensitivity.[1][2]

Accurate quantification of individual fatty acids requires the use of an appropriate internal standard to correct for variations during sample preparation and analysis. Deuterated fatty acid methyl esters, such as this compound, are ideal internal standards as they share similar chemical and physical properties with their non-deuterated counterparts but are distinguishable by mass spectrometry.[3] This ensures a high degree of accuracy in the quantification of endogenous fatty acids.[4]

This document provides a comprehensive protocol for the extraction of lipids from plasma, the derivatization of fatty acids to FAMEs, and their subsequent analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • Plasma samples (stored at -80°C)

  • This compound (Internal Standard)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Methanolic HCl (3 N)

  • Sodium Chloride (NaCl) solution (0.9% w/v)

  • Butylated hydroxytoluene (BHT)

  • FAME standards mix for calibration

  • Glass tubes with PTFE-lined caps

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS system with a polar capillary column (e.g., BPX70 or similar)

Sample Preparation Workflow

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is extraction Lipid Extraction (Chloroform:Methanol) is->extraction vortex_centrifuge1 Vortex & Centrifuge extraction->vortex_centrifuge1 collect_organic Collect Organic Layer vortex_centrifuge1->collect_organic dry_down1 Evaporate to Dryness (under Nitrogen) collect_organic->dry_down1 transesterification Transesterification (Methanolic HCl, 85°C) dry_down1->transesterification Dried Lipid Extract neutralize Neutralization & FAME Extraction (Hexane) transesterification->neutralize vortex_centrifuge2 Vortex & Centrifuge neutralize->vortex_centrifuge2 collect_hexane Collect Hexane Layer vortex_centrifuge2->collect_hexane dry_down2 Evaporate to Dryness (under Nitrogen) collect_hexane->dry_down2 reconstitute Reconstitute in Hexane dry_down2->reconstitute gcms GC-MS Analysis reconstitute->gcms FAME Sample data_proc Data Processing & Quantification gcms->data_proc

Caption: Experimental workflow for FAME analysis in plasma.

Lipid Extraction (Modified Folch Method)
  • Thaw frozen plasma samples on ice.

  • In a glass tube, add 100 µL of plasma.

  • Add a known amount of this compound internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing BHT as an antioxidant.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds and then centrifuge at 2000 x g for 10 minutes to separate the layers.[5]

  • Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen at room temperature.[5]

Transesterification to FAMEs
  • To the dried lipid extract, add 1.5 mL of 3 N methanolic HCl.[5]

  • Seal the tube tightly and vortex for 30 seconds.

  • Heat the sample at 85°C for 45 minutes in a heating block or water bath.[5][6]

  • Allow the sample to cool to room temperature.

  • Add 1 mL of hexane to extract the FAMEs and vortex for 30 seconds.[5]

  • Centrifuge at 900 x g for 5 minutes to aid phase separation.[5]

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Repeat the hexane extraction (steps 5-7) and combine the extracts.

  • Evaporate the combined hexane extracts to dryness under a stream of nitrogen.

  • Reconstitute the dried FAMEs in a small volume of hexane (e.g., 50 µL) for GC-MS analysis.[5]

GC-MS Analysis
  • GC System: Agilent Gas Chromatograph or equivalent.

  • Column: BPX70 (25 m x 0.22 mm, 0.25 µm film thickness) or similar polar column.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Initial temperature of 150°C, ramp at 2.5°C/min to 180°C, then at 1.5°C/min to 200°C, hold for 1 minute.[5]

  • MS System: Agilent Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Impact (EI).

  • Acquisition Mode: A combination of full scan to identify FAMEs and Selected Ion Monitoring (SIM) for accurate quantification of target fatty acids and the internal standard.

Data Presentation

The quantification of individual fatty acids is performed by comparing the peak area of each endogenous FAME to the peak area of the this compound internal standard. A calibration curve prepared with known concentrations of FAME standards is used to determine the absolute concentrations.

Table 1: Representative Quantitative FAME Analysis Results from Human Plasma

Fatty AcidAbbreviationRetention Time (min)Concentration (µg/mL Plasma)% of Total Fatty Acids
Myristic AcidC14:010.225.51.5
Palmitic AcidC16:012.8450.226.5
Palmitoleic AcidC16:1n713.134.02.0
Stearic AcidC18:015.5204.012.0
Oleic AcidC18:1n915.8391.023.0
Linoleic AcidC18:2n616.5425.025.0
Arachidonic AcidC20:4n618.9136.08.0
Eicosapentaenoic AcidC20:5n319.217.01.0
Docosahexaenoic AcidC22:6n321.417.31.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Signaling Pathway Visualization

The following diagram illustrates the general relationship between dietary fats, plasma lipids, and their analysis as FAMEs, highlighting the central role of plasma as a sample matrix.

G cluster_source Sources of Fatty Acids cluster_plasma Plasma Compartment cluster_analysis_path Analytical Pathway diet Dietary Fats (Triglycerides) lipoproteins Lipoproteins (VLDL, LDL, HDL) diet->lipoproteins endogenous Endogenous Synthesis (e.g., in Liver) endogenous->lipoproteins ffa Free Fatty Acids (bound to Albumin) lipoproteins->ffa plasma_sample Plasma Sample lipoproteins->plasma_sample ffa->plasma_sample fame_prep FAME Preparation plasma_sample->fame_prep gcms_analysis GC-MS Analysis fame_prep->gcms_analysis fa_profile Fatty Acid Profile gcms_analysis->fa_profile

Caption: Relationship between dietary/endogenous fats and plasma FAME analysis.

Conclusion

The described protocol provides a reliable and accurate method for the quantification of fatty acid methyl esters in human plasma. The use of this compound as an internal standard is critical for correcting sample loss during preparation and ensuring high-quality quantitative data. This methodology is a valuable tool for researchers in various scientific and clinical fields.

References

Derivatization methods for fatty acids prior to analysis with Methyl tetradecanoate-D27

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungshinweise und Protokolle für die Derivatisierung von Fettsäuren vor der Analyse mit Methyltetradecanoat-D27.

Einleitung

Die Analyse von Fettsäuren (FS) mittels Gaschromatographie (GC), oft gekoppelt mit Massenspektrometrie (MS), ist ein grundlegendes Verfahren in der Forschung, der klinischen Diagnostik und der Qualitätskontrolle. Freie Fettsäuren sind aufgrund ihrer polaren Carboxylgruppe und der Neigung zur Wasserstoffbrückenbildung nur schwer direkt mittels GC zu analysieren, was zu Peak-Tailing und Adsorption an der Säule führen kann.[1] Um die Flüchtigkeit zu erhöhen und die Polarität zu reduzieren, ist ein Derivatisierungsschritt unerlässlich.[2] Die gängigsten Methoden sind die Veresterung zu Fettsäuremethylestern (FAMEs) und die Silylierung zu Trimethylsilyl (TMS)-Estern.[1][3]

Für eine präzise und genaue Quantifizierung ist die Verwendung eines internen Standards (IS) entscheidend. Methyltetradecanoat-D27, ein deuteriertes Derivat der Myristinsäure, dient als idealer interner Standard für massenspektrometrische Analysen, da es sich chemisch sehr ähnlich wie die Analyten verhält, aber aufgrund seiner höheren Masse leicht von ihnen unterschieden werden kann.[4]

Diese Application Note beschreibt detaillierte Protokolle für die beiden primären Derivatisierungsmethoden – Veresterung und Silylierung – und erläutert deren Anwendung im Kontext der quantitativen Fettsäureanalyse unter Verwendung von Methyltetradecanoat-D27.

Allgemeiner Arbeitsablauf der Fettsäureanalyse

Der typische Prozess von der Probe bis zum Ergebnis umfasst mehrere kritische Schritte. Jeder Schritt muss sorgfältig durchgeführt werden, um die Genauigkeit und Reproduzierbarkeit der Ergebnisse zu gewährleisten.

cluster_workflow Allgemeiner Arbeitsablauf Sample Biologische Probe (Plasma, Gewebe, Zellen) Extraction Lipidextraktion (z.B. nach Folch/Bligh & Dyer) Sample->Extraction Derivatization Derivatisierung (Veresterung oder Silylierung) Extraction->Derivatization IS_Addition Zugabe des internen Standards (Methyltetradecanoat-D27) Derivatization->IS_Addition GCMS GC-MS Analyse IS_Addition->GCMS Data Datenverarbeitung (Quantifizierung) GCMS->Data

Abbildung 1: Allgemeiner Workflow für die quantitative Fettsäureanalyse.

Applikationshinweis 1: Veresterung zu Fettsäuremethylestern (FAMEs)

Die Umwandlung von Fettsäuren in ihre korrespondierenden Methylester (FAMEs) ist die am weitesten verbreitete Derivatisierungsmethode für die GC-Analyse.[1] FAMEs sind flüchtiger und weniger polar als die ursprünglichen Fettsäuren, was zu einer verbesserten chromatographischen Trennung und symmetrischen Peakformen führt. Die säurekatalysierte Veresterung mit Bor-Trifluorid-Methanol (BF₃-Methanol) ist eine robuste und weit verbreitete Methode.[1]

Experimentelles Protokoll: BF₃-Methanol-Veresterung

Dieses Protokoll beschreibt die Umwandlung von Fettsäuren aus einer Lipidprobe in FAMEs.

  • Probenvorbereitung: Wiegen Sie 1–25 mg des Lipidextrakts oder der Ölprobe in ein Reaktionsgefäß mit Schraubverschluss und PTFE-Dichtung ein.

  • Lösung (optional): Falls die Probe fest ist, lösen Sie sie in einer kleinen Menge eines geeigneten organischen Lösungsmittels wie Toluol oder Hexan.

  • Reagenz Zugabe: Geben Sie 2 mL einer 12%igen (w/w) Lösung von Bor-Trifluorid in Methanol (BF₃-Methanol) hinzu.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 10 Minuten bei 60 °C in einem Heizblock oder Wasserbad. Hinweis: Die optimalen Bedingungen können je nach Fettsäuretyp variieren; längere Zeiten oder höhere Temperaturen (z.B. 45 Minuten bei 100 °C) können für einige Lipidklassen erforderlich sein.[5]

  • Reaktionsstopp und Extraktion: Kühlen Sie das Gefäß auf Raumtemperatur ab. Geben Sie 1 mL deionisiertes Wasser und 1 mL Hexan hinzu.

  • Phasentrennung: Verschließen Sie das Gefäß und schütteln Sie es kräftig für 1-2 Minuten, um die FAMEs in die organische (obere) Hexan-Phase zu extrahieren. Lassen Sie die Phasen sich trennen.

  • Probengewinnung: Überführen Sie die obere Hexan-Schicht vorsichtig in ein sauberes GC-Vial. Um eventuelle Wasserreste zu entfernen, kann die Phase über wasserfreiem Natriumsulfat getrocknet werden.

  • Zugabe des internen Standards: Geben Sie eine definierte Menge Methyltetradecanoat-D27 zum FAME-Extrakt im GC-Vial hinzu.

  • Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System.

Profi-Tipp: Für die genaueste Quantifizierung, die auch Verluste während der Extraktion und Derivatisierung korrigiert, sollte ein deuterierter freier Fettsäure-Standard (z.B. Tetradecansäure-D27) zu Beginn der Probenvorbereitung hinzugefügt werden. Wenn nur Methyltetradecanoat-D27 verfügbar ist, korrigiert dessen Zugabe nach der Derivatisierung für Injektionsvariabilität.

cluster_fame Arbeitsablauf: BF₃-Methanol-Veresterung Sample Lipidprobe (1-25 mg) Reagent 2 mL BF₃-Methanol (12%) zugeben Sample->Reagent Heat Erhitzen (60°C, 10 min) Reagent->Heat Extract Extraktion mit Hexan/Wasser Heat->Extract Collect Obere Hexanphase sammeln Extract->Collect IS Methyltetradecanoat-D27 zugeben Collect->IS Analyze GC-MS Analyse IS->Analyze

Abbildung 2: Detaillierter Workflow der FAME-Synthese mittels BF₃-Methanol.

Applikationshinweis 2: Silylierung zu Trimethylsilyl (TMS)-Estern

Die Silylierung ist eine alternative Derivatisierungsmethode, die besonders in der Metabolomik weit verbreitet ist.[6] Dabei wird der aktive Wasserstoff der Carboxylgruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt.[2] Gängige Reagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).[3] Die resultierenden TMS-Ester sind thermisch stabil und zeigen exzellente chromatographische Eigenschaften.[7][8]

Experimentelles Protokoll: BSTFA-Silylierung

Dieses Protokoll eignet sich für die Derivatisierung von freien Fettsäuren in einem getrockneten Extrakt.

  • Probenvorbereitung: Überführen Sie den Lipidextrakt in ein Reaktionsgefäß und trocknen Sie ihn vollständig unter einem sanften Stickstoffstrom. Die Abwesenheit von Wasser ist für eine erfolgreiche Silylierung entscheidend.[6]

  • Reagenz Zugabe: Geben Sie 100 µL eines aprotischen Lösungsmittels (z.B. Pyridin oder Acetonitril) und 50 µL BSTFA hinzu. Oft wird ein Katalysator wie Trimethylchlorsilan (TMCS) im Verhältnis 99:1 (v/v) mit BSTFA verwendet, um die Reaktion zu beschleunigen.[7]

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 60 Minuten bei 100 °C.[7] Hinweis: Mildere Bedingungen (z.B. 70°C für 15 min) können ebenfalls ausreichend sein.

  • Abkühlen: Kühlen Sie das Reaktionsgefäß auf Raumtemperatur ab.

  • Zugabe des internen Standards: Geben Sie eine definierte Menge Methyltetradecanoat-D27 direkt in die Reaktionsmischung im Vial. Wichtiger Hinweis: Da der interne Standard bereits ein Methylester ist, wird er nicht silyliert. Er dient hier als reiner Injektionsstandard.

  • Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System. Vermeiden Sie GC-Säulen mit aktiven Hydroxylgruppen (z.B. WAX-Phasen), da diese mit überschüssigem Silylierungsreagenz reagieren können.

cluster_tms Arbeitsablauf: BSTFA-Silylierung Sample Getrockneter Lipidextrakt Reagent 50 µL BSTFA (+TMCS) in 100 µL Pyridin zugeben Sample->Reagent Heat Erhitzen (100°C, 60 min) Reagent->Heat Cool Auf Raumtemperatur abkühlen Heat->Cool IS Methyltetradecanoat-D27 zugeben Cool->IS Analyze GC-MS Analyse IS->Analyze

Abbildung 3: Detaillierter Workflow der TMS-Ester-Synthese mittels BSTFA.

Zusammenfassung und Vergleich der Methoden

Die Wahl der Derivatisierungsmethode hängt von der Probenmatrix, den verfügbaren Reagenzien und dem gewünschten Durchsatz ab. Die folgende Tabelle fasst die quantitativen Parameter und Eigenschaften der gängigsten Methoden zusammen.

MethodeReagenzTypische TemperaturTypische ZeitVorteileNachteile
Säure-katalysierte Veresterung BF₃-Methanol60–100 °C10–45 min[5]Effektiv für freie FS und Transveresterung, robust.[1]Reagenz ist feuchtigkeitsempfindlich, kann bei harschen Bedingungen Artefakte bei ungesättigten FS erzeugen.[5]
Säure-katalysierte Veresterung HCl-Methanol50–100 °C30 min – über Nacht[5][9]Gängig und gut dokumentiert, Reagenz einfach herzustellen.[5]Längere Reaktionszeiten im Vergleich zu BF₃.[9]
Base-katalysierte Transveresterung KOH/NaOH in MethanolRaumtemperatur – 60 °C2–15 min[1][9]Sehr schnell und mild, ideal für Triglyceride.[9]Ineffektiv für die Derivatisierung von freien Fettsäuren (erfordert einen zweiten, sauren Schritt).[1]
Silylierung BSTFA / MSTFA60–100 °C15–60 min[7]Effektiv für viele polare Analyten, saubere Reaktion.[6]Reagenzien und Proben müssen wasserfrei sein, Derivate können feuchtigkeitsempfindlich sein.[6]
Automatisierte Veresterung Trimethylsulfoniumhydroxid (TMSH)Injektor-Temperatur< 1 min (online)Extrem schnell, ideal für Hochdurchsatz und Automatisierung.[10]Weniger verbreitet, erfordert optimierte GC-Bedingungen.[10]

References

Application Note: High-Sensitivity GC-MS/MS Method for the Quantification of Methyl Tetradecanoate using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive gas chromatography-tandem mass spectrometry (GC-MS/MS) method for the quantitative analysis of methyl tetradecanoate. The method utilizes a stable isotope-labeled internal standard, Methyl tetradecanoate-D27, to ensure high accuracy and precision in complex matrices. Detailed protocols for sample preparation, instrument parameters, and data analysis are provided for researchers, scientists, and drug development professionals. This method is suitable for the quantitative analysis of methyl tetradecanoate in various biological and pharmaceutical samples.

Introduction

Methyl tetradecanoate, the methyl ester of myristic acid, is a saturated fatty acid methyl ester (FAME) that is of significant interest in biomedical and pharmaceutical research. Accurate and precise quantification of this and other FAMEs is crucial for understanding lipid metabolism and for the quality control of lipid-based drug formulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of FAMEs due to its high chromatographic resolution and sensitivity. The use of a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode further enhances selectivity and sensitivity by minimizing matrix interferences.[1][2] The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.[3]

Experimental Protocols

Materials and Reagents
  • Methyl tetradecanoate (Sigma-Aldrich)

  • This compound (MedChemExpress)[3]

  • Hexane (HPLC Grade)

  • Methanol (HPLC Grade)

  • Chloroform (HPLC Grade)

  • Acetyl Chloride (Sigma-Aldrich)

  • Sodium Hydroxide

  • Sodium Chloride

  • Anhydrous Sodium Sulfate

Standard Solution Preparation

Primary Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve 10 mg of methyl tetradecanoate in 10 mL of hexane.

  • Accurately weigh and dissolve 10 mg of this compound in 10 mL of hexane.

Working Standard Solutions:

  • Prepare a series of working standard solutions of methyl tetradecanoate by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL by diluting the primary stock solution with hexane.

Calibration Curve Standards:

  • To each working standard solution of methyl tetradecanoate, add the working IS solution to achieve a final IS concentration of 10 ng/mL in each calibration standard.

Sample Preparation (from Plasma)
  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma in a glass tube, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Add 50 µL of the 100 ng/mL this compound working IS solution.

    • Vortex thoroughly for 2 minutes.

    • Add 0.4 mL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer containing the lipids into a clean glass tube.

    • Dry the extract under a gentle stream of nitrogen at 40°C.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 2% (v/v) acetyl chloride in methanol.[4]

    • Cap the tube tightly and heat at 75°C for 30 minutes.[4]

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Transfer the final extract to a GC vial for analysis.

GC-MS/MS Instrumental Parameters
Parameter Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Injector Splitless, 250°C, 1 µL injection volume
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[5]
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 70°C, hold for 2 min; ramp at 15°C/min to 200°C; ramp at 5°C/min to 240°C, hold for 5 min[6][7]
Mass Spectrometer Agilent 7000 Series Triple Quadrupole MS (or equivalent)
Ion Source Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Methyl tetradecanoate242.274.110
242.287.110
This compound269.480.110
269.490.110

Note: The precursor ion for Methyl tetradecanoate is its molecular ion. The product ions at m/z 74.1 and 87.1 are characteristic fragments of FAMEs resulting from McLafferty rearrangement and cleavage of the ester group. For the deuterated internal standard, the corresponding fragment ions are shifted due to the presence of deuterium atoms.

Data Presentation

Quantitative Data Summary
Parameter Result
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

The quantitative data presented in this table are representative values based on typical performance for similar validated GC-MS/MS methods for FAME analysis and should be established for each individual laboratory and application.[8]

Mandatory Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound IS Plasma_Sample->Add_IS Lipid_Extraction Folch Lipid Extraction (Chloroform:Methanol) Add_IS->Lipid_Extraction Dry_Extract Dry Extract under N2 Lipid_Extraction->Dry_Extract Transesterification Transesterification (Acetyl Chloride in Methanol) Dry_Extract->Transesterification FAME_Extraction Extract FAMEs with Hexane Transesterification->FAME_Extraction Final_Extract Final Extract for Analysis FAME_Extraction->Final_Extract GC_Injection GC Injection (1 µL) Final_Extract->GC_Injection Chrom_Sep Chromatographic Separation GC_Injection->Chrom_Sep Ionization Electron Ionization (EI) Chrom_Sep->Ionization MS_MS_Detection MRM Detection Ionization->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Calib_Curve Calibration Curve Construction Peak_Integration->Calib_Curve Quantification Quantification of Analyte Calib_Curve->Quantification

Caption: Experimental workflow for the GC-MS/MS analysis of methyl tetradecanoate.

Fatty Acid Metabolism Overview

Dietary_Lipids Dietary Lipids / De Novo Synthesis Fatty_Acids Free Fatty Acids (e.g., Myristic Acid) Dietary_Lipids->Fatty_Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Complex_Lipids Complex Lipids Acyl_CoA->Complex_Lipids Beta_Oxidation Beta-Oxidation (Energy Production) Acyl_CoA->Beta_Oxidation Signaling Signaling Molecules Acyl_CoA->Signaling Triglycerides Triglycerides (Energy Storage) Complex_Lipids->Triglycerides Phospholipids Phospholipids (Membranes) Complex_Lipids->Phospholipids Cholesteryl_Esters Cholesteryl Esters Complex_Lipids->Cholesteryl_Esters

Caption: Simplified overview of fatty acid metabolic pathways.

Conclusion

The GC-MS/MS method detailed in this application note provides a highly selective, sensitive, and accurate approach for the quantification of methyl tetradecanoate in complex matrices. The use of the stable isotope-labeled internal standard, this compound, ensures reliable results by correcting for analytical variability. The provided protocols for sample preparation and instrument operation can be readily implemented in analytical laboratories supporting pharmaceutical and biomedical research.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Tetradecanoate-D27 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl tetradecanoate-D27. This resource is designed for researchers, scientists, and drug development professionals utilizing this deuterated internal standard in their quantitative analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in quantitative analysis?

This compound is a deuterated form of methyl tetradecanoate (also known as methyl myristate). In quantitative analysis, it is primarily used as an internal standard (IS) for chromatography-mass spectrometry (GC-MS and LC-MS) techniques.[1] Its key application is in the quantification of the non-labeled methyl tetradecanoate or related fatty acids in various biological matrices. The 27 deuterium atoms on the molecule give it a distinct mass-to-charge ratio (m/z) from its endogenous counterpart, allowing for accurate quantification while co-eluting chromatographically.

Q2: What are the recommended storage conditions for this compound stock solutions?

Proper storage is crucial to maintain the integrity of the internal standard. The stability of stock solutions is dependent on the storage temperature.

Storage TemperatureRecommended Storage Duration
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

It is advisable to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: I am observing precipitation in my this compound stock solution. How can I resolve this?

Precipitation can occur, especially at lower temperatures or with certain solvent systems. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid in the dissolution of the internal standard.[1] Ensure the solution is completely clear before use to guarantee accurate concentration.

Troubleshooting Guides

This section provides solutions to common problems you may encounter when using this compound as an internal standard in your quantitative assays.

Issue 1: Poor Peak Shape or Tailing in GC-MS Analysis

Possible Causes:

  • Active Sites in the GC System: Free silanol groups in the injector liner, column, or detector can interact with the ester group of the analyte, leading to peak tailing.

  • Column Overloading: Injecting too high a concentration of the internal standard or sample can saturate the column, resulting in poor peak shape.

  • Improper Derivatization (if applicable): If analyzing the free fatty acid, incomplete derivatization to the methyl ester can lead to tailing.

Troubleshooting Steps:

  • GC System Inertness:

    • Use a deactivated injector liner.

    • Condition the GC column according to the manufacturer's instructions.

    • Consider using a pre-column to trap non-volatile residues.

  • Optimize Injection Volume and Concentration:

    • Reduce the injection volume or dilute the sample and internal standard.

    • Verify that the concentration of this compound is within the linear range of the detector.

  • Verify Derivatization Efficiency:

    • Ensure complete conversion of the corresponding fatty acid to its methyl ester by optimizing the derivatization reaction (e.g., time, temperature, reagent concentration).

Issue 2: High Variability in Internal Standard Response (Area Counts) in LC-MS/MS

Possible Causes:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source.[2][3]

  • Inconsistent Sample Preparation: Variability in extraction recovery between samples can lead to inconsistent internal standard levels.

  • Ion Source Contamination: A dirty ion source can lead to unstable ion signals.

  • Instability of the Internal Standard in the Final Sample Solution: The composition of the final sample solvent may affect the stability of the analyte.

Troubleshooting Steps:

  • Evaluate and Mitigate Matrix Effects:

    • Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement.

    • Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components.[4]

    • Adjust chromatographic conditions to separate the analyte from the interfering compounds.

  • Standardize Sample Preparation:

    • Ensure consistent and precise pipetting of the internal standard solution into all samples and standards.

    • Thoroughly vortex or mix all samples after the addition of the internal standard.

  • Maintain the LC-MS System:

    • Regularly clean the ion source according to the manufacturer's recommendations.

    • Check for and address any leaks in the LC system.

  • Assess Solution Stability:

    • Analyze samples immediately after preparation, or conduct stability studies to determine how long samples can be stored in the autosampler.

Issue 3: Low Recovery of this compound During Sample Extraction

Possible Causes:

  • Inappropriate Extraction Solvent: The polarity of the extraction solvent may not be optimal for extracting the relatively nonpolar this compound.

  • Insufficient Mixing or Extraction Time: Inadequate mixing or a short extraction time can lead to incomplete transfer of the internal standard from the sample matrix to the extraction solvent.

  • Phase Separation Issues: In liquid-liquid extractions, incomplete phase separation can result in the loss of the organic layer containing the analyte.

Troubleshooting Steps:

  • Optimize Extraction Solvent:

    • For biological fluids like plasma or serum, a Folch extraction (chloroform:methanol) or a liquid-liquid extraction with a solvent like methyl-tert-butyl ether (MTBE) is often effective.

  • Enhance Extraction Efficiency:

    • Increase vortexing or shaking time during the extraction step.

    • Consider using sonication to improve extraction from solid or semi-solid matrices.

  • Improve Phase Separation:

    • Centrifuge samples at a sufficient speed and for an adequate duration to ensure a clean separation of the aqueous and organic layers.

    • Be careful not to disturb the interface when collecting the organic layer.

Quantitative Data Summary

The following tables provide a summary of key quantitative information for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₅H₃D₂₇O₂[5]
Molecular Weight269.6 g/mol [5]
AppearanceNeat oil[5]

Table 2: Solubility Data

SolventSolubilityReference
Dimethylformamide (DMF)30 mg/mL[5]
Dimethyl sulfoxide (DMSO)20 mg/mL[5]
Ethanol30 mg/mL[5]

Table 3: Recommended Stability of Stock Solutions

Storage ConditionDurationReference
-80°C≤ 6 months[1]
-20°C≤ 1 month[1]

Experimental Protocols

Protocol 1: General Procedure for Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound neat oil.

    • Dissolve in a suitable solvent (e.g., ethanol, chloroform) to the desired final concentration in a volumetric flask.

    • Store the stock solution at -20°C or -80°C in amber glass vials.

  • Working Solution Preparation:

    • On the day of analysis, bring the stock solution to room temperature.

    • Prepare serial dilutions of the stock solution with the appropriate solvent to create working solutions at the desired concentrations for spiking into samples and calibration standards.

Protocol 2: Sample Preparation for GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs) from Biological Samples

This protocol is a general guideline and may need to be optimized for your specific matrix.

  • Lipid Extraction:

    • To your sample (e.g., 100 µL of plasma), add a known amount of this compound working solution.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase.

  • Transesterification (if starting from total lipids):

    • Evaporate the collected organic phase to dryness under a stream of nitrogen.

    • Add 1 mL of 2% sulfuric acid in methanol.

    • Incubate at 50°C for 2 hours.

    • Allow the sample to cool to room temperature.

    • Add 1 mL of hexane and 0.5 mL of water.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Lipid Extraction Spike->Extraction Derivatization Transesterification (if necessary) Extraction->Derivatization GCMS_LCMS GC-MS or LC-MS/MS Derivatization->GCMS_LCMS Data_Acquisition Data Acquisition GCMS_LCMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Results Final Results Quantification->Results

Caption: General workflow for quantitative analysis using this compound.

troubleshooting_logic Start Inconsistent Internal Standard Response Matrix_Effects Assess Matrix Effects Start->Matrix_Effects Sample_Prep Review Sample Preparation Procedure Start->Sample_Prep Instrument_Check Check Instrument Performance Start->Instrument_Check Clean_Up Improve Sample Clean-up Matrix_Effects->Clean_Up Chroma_Opt Optimize Chromatography Matrix_Effects->Chroma_Opt Pipetting Verify Pipetting Accuracy Sample_Prep->Pipetting Mixing Ensure Thorough Mixing Sample_Prep->Mixing Source_Clean Clean Ion Source Instrument_Check->Source_Clean Leak_Check Check for Leaks Instrument_Check->Leak_Check

Caption: Troubleshooting logic for inconsistent internal standard response.

References

Technical Support Center: Utilizing Methyl tetradecanoate-D27 and Correcting for Matrix Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl tetradecanoate-D27 as an internal standard. The focus is on identifying and correcting for matrix effects in quantitative analyses, primarily using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterated form of methyl myristate.[1][2][3] It serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of methyl tetradecanoate (methyl myristate) and related compounds in various biological and complex matrices.[1][2] Its primary application is in quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

Q2: What are matrix effects in the context of LC-MS analysis?

Matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4][5][6] These effects can manifest as either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which can significantly impact the accuracy, precision, and sensitivity of a quantitative method.[4][5]

Q3: Why is a stable isotope-labeled internal standard like this compound used to correct for matrix effects?

A SIL-IS is considered the gold standard for correcting matrix effects because it has nearly identical physicochemical properties to the analyte of interest.[7][8] This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[9] The assumption is that any matrix effects experienced by the analyte will also be experienced to the same extent by the SIL-IS, allowing for accurate correction by using the ratio of the analyte signal to the internal standard signal.[9]

Q4: Can this compound fail to correct for matrix effects perfectly? If so, why?

Yes, even a SIL-IS like this compound may not provide perfect correction for matrix effects in all situations.[10] Potential reasons for this include:

  • Chromatographic Separation: The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time between the analyte and the internal standard (the "deuterium isotope effect").[10] If this separation occurs in a region of changing ion suppression, the analyte and internal standard will experience different matrix effects.[10]

  • Differential Extraction Recovery: Although rare, there can be slight differences in the extraction recovery between the analyte and its deuterated internal standard.

  • High Concentration of Internal Standard: In some cases, a high concentration of the SIL-IS itself can contribute to ion suppression.[7]

Troubleshooting Guide: Identifying and Mitigating Matrix Effects

This guide provides a systematic approach to troubleshooting issues related to matrix effects when using this compound.

Step 1: Assess the Presence and Magnitude of Matrix Effects

The first step is to determine if matrix effects are influencing your analysis.

Experimental Protocol: Qualitative Assessment of Matrix Effects using Post-Column Infusion

  • Preparation: Prepare a standard solution of Methyl tetradecanoate at a typical concentration.

  • Infusion Setup: Using a syringe pump and a T-connector, infuse the standard solution at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer ion source.

  • Injection: Inject a blank, extracted matrix sample (a sample prepared in the same way as your study samples but without the analyte or internal standard).

  • Analysis: Monitor the signal of the infused standard. A stable, flat baseline indicates no matrix effects. Dips in the signal indicate regions of ion suppression, while peaks indicate ion enhancement.

Experimental Protocol: Quantitative Assessment of Matrix Effects

  • Sample Set Preparation:

    • Set A: Prepare the analyte (Methyl tetradecanoate) in a neat (pure) solvent.

    • Set B: Prepare a blank matrix sample and extract it. Then, spike the analyte at the same concentration as in Set A into the extracted matrix.

  • Analysis: Analyze both sets of samples by LC-MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Matrix Effect (%)Interpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement
Step 2: Strategies for Correction and Mitigation

If significant matrix effects are identified, consider the following strategies:

Strategy 1: Optimization of Sample Preparation

The goal is to remove interfering matrix components before analysis.

MethodDescriptionAdvantagesDisadvantages
Protein Precipitation A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins.Quick and easy.May not remove other interfering components like phospholipids.[11]
Liquid-Liquid Extraction (LLE) Separates analytes from interferences based on their differential solubility in two immiscible liquids.Can provide a cleaner sample than protein precipitation.Can be labor-intensive and may have lower analyte recovery.
Solid-Phase Extraction (SPE) A more selective method where the analyte is retained on a solid sorbent while interferences are washed away.Highly selective and can provide very clean extracts.More complex and requires method development.

Strategy 2: Chromatographic Method Development

Modify your LC method to separate the analyte from co-eluting interferences. This can involve adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.[7][11]

Strategy 3: Sample Dilution

Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on analyte ionization.[7] However, this approach is only feasible if the analyte concentration is high enough to remain detectable after dilution.

Strategy 4: Method of Standard Addition

This method can be used to correct for matrix effects when a suitable internal standard is not available or when the SIL-IS fails to provide adequate correction.

Experimental Protocol: Standard Addition

  • Sample Aliquots: Divide the unknown sample into several equal aliquots.

  • Spiking: Leave one aliquot unspiked, and spike the remaining aliquots with increasing, known concentrations of the analyte.

  • Analysis: Analyze all aliquots and measure the analyte signal.

  • Calibration Curve: Plot the measured signal versus the concentration of the added analyte.

  • Quantification: Extrapolate the linear regression line to the x-intercept. The absolute value of the x-intercept is the concentration of the analyte in the original, unspiked sample.

Visualizing Workflows and Concepts

Workflow for Assessing and Correcting Matrix Effects

cluster_assessment Matrix Effect Assessment cluster_correction Correction Strategies cluster_validation Validation start Start Analysis with This compound assess_me Assess Matrix Effect (Post-column infusion or quantitative assessment) start->assess_me is_me_significant Is Matrix Effect Significant? assess_me->is_me_significant optimize_sp Optimize Sample Preparation (SPE, LLE) is_me_significant->optimize_sp Yes optimize_lc Optimize LC Method dilute Dilute Sample std_add Use Standard Addition end Final Quantitative Method is_me_significant->end No reassess_me Re-assess Matrix Effect optimize_sp->reassess_me optimize_lc->reassess_me dilute->reassess_me std_add->reassess_me is_me_corrected Is Matrix Effect Corrected? reassess_me->is_me_corrected is_me_corrected->optimize_lc No, try another strategy is_me_corrected->end Yes

Caption: A workflow for identifying and correcting matrix effects.

Logical Relationship of Matrix Effect Correction Methods

cluster_main Approaches to Handle Matrix Effects cluster_sample_prep Sample Preparation Techniques cluster_calibration Calibration Strategies remove_interferences Remove Interferences (Sample Preparation) spe Solid-Phase Extraction (SPE) remove_interferences->spe lle Liquid-Liquid Extraction (LLE) remove_interferences->lle pp Protein Precipitation (PP) remove_interferences->pp separate_interferences Separate Interferences (Chromatography) compensate_for_effects Compensate for Effects (Calibration Strategy) sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., this compound) compensate_for_effects->sil_is std_add Standard Addition compensate_for_effects->std_add matrix_matched Matrix-Matched Calibration compensate_for_effects->matrix_matched

Caption: Methods for correcting matrix effects in quantitative analysis.

References

Technical Support Center: Optimizing GC-MS Analysis of Methyl tetradecanoate-D27

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl tetradecanoate-D27 in Gas Chromatography-Mass Spectrometry (GC-MS) applications.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound, with a focus on optimizing the injection volume.

Question: I am observing poor peak shape (fronting or tailing) for my this compound standard. What are the likely causes and solutions?

Answer:

Poor peak shape for this compound can be attributed to several factors, often related to the injection technique and column conditions.

  • Column Overload: Injecting too much analyte can saturate the column, leading to peak fronting.[1] Conversely, injecting an insufficient volume can result in low signal intensity and reduced peak area.[1]

    • Solution: Systematically decrease the injection volume (e.g., from 2 µL to 1 µL, then 0.5 µL) and observe the impact on peak symmetry. The ideal injection volume will provide a sharp, symmetrical peak without sacrificing signal-to-noise.

  • Inlet Issues: Problems within the GC inlet can significantly impact peak shape.

    • Solution:

      • Check for Active Sites: The liner and the front end of the column can develop active sites that interact with the analyte, causing peak tailing. Replace the liner and trim a small portion (e.g., 10-20 cm) from the front of the column.

      • Septum Bleed: A degrading septum can introduce contaminants that interfere with the analysis. Replace the septum regularly.

  • Solvent Effects: The choice of solvent and its miscibility with the stationary phase can affect peak shape.[2]

    • Solution: Ensure your this compound standard is dissolved in a solvent compatible with your GC column's stationary phase. For many common nonpolar and mid-polar columns, hexane or heptane are suitable choices.

Question: My signal intensity for this compound is low, even with a new standard. How can I improve it?

Answer:

Low signal intensity can be a frustrating issue. Here are several troubleshooting steps to enhance the response of your deuterated standard:

  • Injection Mode: The choice between split and splitless injection is critical for trace-level analysis.

    • Splitless Injection: This mode is generally preferred for trace analysis as it transfers nearly the entire sample onto the column, maximizing sensitivity.[3] If you are using a split injection, switching to splitless mode is the first recommended step.

    • Split Injection: If your sample is sufficiently concentrated, a split injection can be used. However, be aware that a high split ratio will direct a significant portion of your sample to the split vent, reducing the amount reaching the detector.[4]

  • Injection Volume: While column overload should be avoided, injecting a volume that is too small can lead to a weak signal.

    • Solution: If you are confident that you are not overloading the column, you can cautiously increase the injection volume. For example, if you are currently injecting 0.5 µL, try increasing to 1 µL. Monitor the peak area and signal-to-noise ratio to find the optimal volume.

  • Inlet Temperature: The inlet temperature must be sufficient to ensure the complete and rapid vaporization of this compound.

    • Solution: A typical starting point for the inlet temperature for FAME analysis is 250 °C.[4] If you suspect incomplete vaporization, you can incrementally increase the inlet temperature, but avoid excessively high temperatures that could lead to analyte degradation.

  • MS Detector Settings: Ensure your mass spectrometer is properly tuned and that the detector is operating at an appropriate voltage.

Question: I'm seeing variability in my peak areas for replicate injections of this compound. What could be the cause?

Answer:

Inconsistent peak areas point towards issues with the injection process or the overall system stability.

  • Autosampler vs. Manual Injection: Manual injections are inherently more variable than those performed by an autosampler. If you are performing manual injections, switching to an autosampler will significantly improve reproducibility.

  • Syringe Issues: A dirty or damaged syringe can lead to inaccurate and inconsistent injection volumes.

    • Solution: Clean the syringe thoroughly between injections and inspect it for any signs of damage. If in doubt, replace the syringe.

  • System Leaks: Leaks in the GC system, particularly around the injector, can cause a loss of sample and result in variable peak areas.

    • Solution: Perform a leak check of the system, paying close attention to the septum, liner O-ring, and column fittings.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for this compound in a GC-MS analysis?

A1: A common starting injection volume for the GC-MS analysis of fatty acid methyl esters (FAMEs), including deuterated standards like this compound, is 1 µL.[4][5][6] This volume often provides a good balance between achieving adequate signal intensity and avoiding column overload. However, the optimal volume will depend on the concentration of your standard and the sensitivity of your instrument.

Q2: When should I use split versus splitless injection for my this compound analysis?

A2: The choice between split and splitless injection depends primarily on the concentration of your analyte.

  • Splitless Injection: This is the preferred method for trace-level analysis, as it directs the majority of the injected sample onto the GC column, thereby maximizing sensitivity.[3] When using this compound as an internal standard, which is often at a low concentration, splitless injection is typically the better choice.

  • Split Injection: This method is suitable for higher concentration samples where only a fraction of the sample is needed for analysis to avoid overloading the column. The split ratio determines the portion of the sample that enters the column versus what is vented.[4]

Q3: How does increasing the injection volume affect the peak area and height of this compound?

A3: Ideally, as you increase the injection volume, the peak area and height should increase proportionally.[7] However, this linear relationship holds true only up to the point of column overload. Once the capacity of the column is exceeded, you will start to see peak shape distortion (typically fronting), and the increase in peak height will no longer be linear with the injection volume.[1][7]

Data Presentation

The following table summarizes the expected impact of varying the injection volume on the GC-MS response of this compound, assuming a constant concentration.

Injection Volume (µL)Expected Peak Area (Arbitrary Units)Expected Peak Height (Arbitrary Units)Signal-to-Noise Ratio (S/N)Peak Shape
0.220,0005,00050Symmetrical
0.550,00012,500125Symmetrical
1.0100,00025,000250Symmetrical
2.0180,00040,000400Slight Fronting
5.0350,00060,000550Significant Fronting

Note: The values in this table are illustrative and will vary depending on the specific instrument, method parameters, and sample concentration.

Experimental Protocols

Protocol 1: Optimization of Injection Volume for this compound

  • Standard Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL. From this stock, prepare a working standard at a concentration of 10 µg/mL.

  • GC-MS Method:

    • Inlet: Splitless mode

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Column: A suitable capillary column for FAME analysis (e.g., a DB-23 or HP-88).

    • Oven Program: 50 °C for 1 min, ramp at 25 °C/min to 175 °C, then ramp at 4 °C/min to 230 °C and hold for 5 min.[4]

    • MSD Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Quadrupole: 150 °C

    • Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for the characteristic ions of this compound.

  • Injection Series:

    • Perform a series of injections of the working standard with varying injection volumes: 0.2 µL, 0.5 µL, 1.0 µL, 2.0 µL, and 5.0 µL.

    • For each injection volume, perform at least three replicate injections to assess reproducibility.

  • Data Analysis:

    • For each injection, record the peak area, peak height, and signal-to-noise ratio for the this compound peak.

    • Visually inspect the peak shape for any signs of fronting or tailing.

    • Plot the peak area and peak height as a function of the injection volume to determine the linear range.

    • Select the optimal injection volume that provides the best signal intensity and peak shape within the linear range.

Visualizations

Injection_Volume_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_decision Decision cluster_result Result Prep_Standard Prepare Methyl tetradecanoate-D27 Standard Set_Method Set Initial GC-MS Method Parameters Prep_Standard->Set_Method Inject_Series Inject Series of Varying Volumes Set_Method->Inject_Series Collect_Data Collect Peak Area, Height, and S/N Data Inject_Series->Collect_Data Assess_Peak_Shape Assess Peak Shape (Symmetry) Collect_Data->Assess_Peak_Shape Plot_Linearity Plot Peak Area vs. Injection Volume Collect_Data->Plot_Linearity Is_Optimal Optimal Volume Achieved? Assess_Peak_Shape->Is_Optimal Plot_Linearity->Is_Optimal Is_Optimal->Inject_Series No, Adjust Volume and Re-inject Final_Method Final Optimized Method Is_Optimal->Final_Method Yes

Caption: Workflow for optimizing injection volume.

Troubleshooting_Peak_Shape cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Outcome Poor_Peak_Shape Poor Peak Shape (Fronting/Tailing) Cause1 Column Overload Poor_Peak_Shape->Cause1 Cause2 Inlet Activity Poor_Peak_Shape->Cause2 Cause3 Solvent Mismatch Poor_Peak_Shape->Cause3 Cause4 Incorrect Inlet Temp Poor_Peak_Shape->Cause4 Solution1 Decrease Injection Volume Cause1->Solution1 Solution2 Replace Liner/Trim Column Cause2->Solution2 Solution3 Use Compatible Solvent Cause3->Solution3 Solution4 Optimize Inlet Temperature Cause4->Solution4 Result Symmetrical Peak

Caption: Troubleshooting logic for poor peak shape.

References

Dealing with co-elution of contaminants with Methyl tetradecanoate-D27

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of contaminants with Methyl tetradecanoate-D27 during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in the analysis of this compound?

A1: Co-elution in chromatography occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[1][2] This poses a significant problem because it prevents the accurate identification and quantification of the individual compounds.[1] When a contaminant co-elutes with the internal standard, this compound, it can lead to inaccurate quantification of the target analytes in your sample.

Q2: I'm observing a distorted or shouldered peak for this compound. What could be the cause?

A2: A distorted, shouldered, or asymmetrical peak for your internal standard is a strong indication of co-elution.[1][2] This suggests that one or more contaminant compounds are eluting at a very similar retention time to this compound. Another potential, though less common, cause could be a dirty injector liner or issues with the column itself.[3][4]

Q3: What are some common contaminants that might co-elute with this compound in FAME analysis?

A3: In the analysis of fatty acid methyl esters (FAMEs), several types of compounds can be sources of contamination. These include:

  • Phthalates: These are common plasticizers and can leach from plastic labware (e.g., pipette tips, vials, caps).[5]

  • Cholesterol and other sterols: These are often present in biological samples and can interfere with FAME analysis.[6]

  • Other lipids or non-saponifiable materials: Complex sample matrices can contain various lipidic compounds that may have similar chromatographic behavior to FAMEs.[1]

  • Siloxanes: These can bleed from the GC column's stationary phase, especially at high temperatures.[3]

Q4: How can I confirm if a peak is a co-eluting contaminant or just this compound?

A4: Mass spectrometry (MS) is a powerful tool for this. You can examine the mass spectrum across the peak . If the mass spectrum is consistent and matches the known spectrum of this compound, the peak is likely pure. However, if the mass spectral profile changes across the peak, it indicates the presence of a co-eluting compound.[1] Specifically, for this compound, you should look for its characteristic molecular ion and fragment ions.

Troubleshooting Guides

Issue 1: Suspected Co-elution with this compound

This guide provides a step-by-step approach to diagnose and resolve co-elution issues.

Step 1: Visual Inspection of the Chromatogram

  • Symptom: The peak for this compound is broad, shows tailing, or has a shoulder.[1]

  • Action: Compare the peak shape to a pure standard of this compound if available.

Step 2: Mass Spectral Analysis

  • Action:

    • Acquire mass spectra across the entire width of the chromatographic peak.

    • Examine the spectra for ions that are not characteristic of this compound. The expected molecular weight of this compound is approximately 269.6 g/mol .[7] The mass spectrum of unlabeled methyl tetradecanoate shows characteristic ions at m/z 74 and 87.[8] For the deuterated version, these ions will be shifted.

    • A changing mass spectrum across the peak is a definitive sign of co-elution.[1]

Step 3: Method Optimization If co-elution is confirmed, the following strategies can be employed to resolve the peaks.

  • Strategy 1: Modify the GC Oven Temperature Program. A change in the temperature ramp rate can alter the selectivity of the separation.[9] A slower ramp rate generally provides better resolution.[10]

  • Strategy 2: Change the GC Column. If modifying the temperature program is insufficient, switching to a column with a different stationary phase chemistry can significantly alter selectivity and resolve the co-eluting peaks.[11] For FAME analysis, highly polar cyanopropyl or biscyanopropyl phases are often used.[12]

  • Strategy 3: Enhance Sample Preparation. Implementing a sample cleanup step can remove contaminants before they are introduced into the GC-MS system.[1]

Experimental Protocols

Protocol 1: Optimized GC Oven Temperature Program for FAME Analysis

This protocol provides a starting point for optimizing the separation of FAMEs, including this compound.

ParameterValue
Initial Oven Temperature 60°C
Initial Hold Time 2 minutes
Ramp 1 Rate 10°C/minute
Ramp 1 Final Temperature 200°C
Ramp 2 Rate 5°C/minute
Ramp 2 Final Temperature 240°C
Final Hold Time 7 minutes

Source: Adapted from Agilent Application Note 5990-9582EN (2012).[13]

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol can be used to remove polar interferences from a lipid extract prior to FAME analysis.

  • Column: Use a silica-based SPE cartridge.

  • Conditioning: Condition the cartridge with hexane.

  • Sample Loading: Load the lipid extract (dissolved in a non-polar solvent like hexane) onto the cartridge.

  • Washing: Wash the cartridge with a solvent of low polarity (e.g., hexane with a small percentage of diethyl ether) to elute the FAMEs, including this compound. More polar contaminants will be retained on the column.

  • Elution: Elute the purified FAME fraction.

  • Analysis: Concentrate the eluate and analyze by GC-MS.

Note: The specific solvents and volumes will need to be optimized based on the sample matrix and the nature of the suspected contaminants.

Data Presentation

Table 1: Common Mass Spectral Ions for Methyl Tetradecanoate
CompoundMolecular Ion (M+)Key Fragment Ions (m/z)
Methyl tetradecanoate 24274, 87, 143, 199
This compound ~269Expected shifts from 74, 87, etc.

Source: NIST Chemistry WebBook.[14] The exact m/z values for the deuterated fragments will depend on the specific fragmentation pathway.

Visualizations

Co_elution_Troubleshooting_Workflow cluster_0 Diagnosis cluster_1 Resolution Strategies cluster_2 Outcome start Start: Suspected Co-elution peak_shape Observe Peak Shape in Chromatogram start->peak_shape decision1 Distorted Peak? peak_shape->decision1 mass_spec Analyze Mass Spectrum Across Peak decision2 Changing Mass Spectrum? mass_spec->decision2 method_opt Modify GC Method resolved Peaks Resolved method_opt->resolved not_resolved Peaks Still Co-eluting method_opt->not_resolved sample_prep Improve Sample Preparation sample_prep->resolved not_resolved->sample_prep decision1->mass_spec Yes decision1->resolved No decision2->method_opt Yes decision2->resolved No

Caption: Troubleshooting workflow for co-elution.

GC_Method_Optimization_Logic start Co-elution Confirmed temp_ramp Adjust Oven Temperature Ramp Rate (e.g., slower ramp for better resolution) start->temp_ramp check1 Resolution Improved? temp_ramp->check1 change_column Change GC Column (different stationary phase for altered selectivity) check1->change_column No end_success Problem Solved check1->end_success Yes check2 Resolution Improved? change_column->check2 sample_cleanup Implement Sample Cleanup (e.g., SPE to remove interferences) check2->sample_cleanup No check2->end_success Yes sample_cleanup->end_success end_fail Further Investigation Required

Caption: Logical steps for GC method optimization.

References

Ensuring long-term stability of Methyl tetradecanoate-D27 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the long-term stability of Methyl tetradecanoate-D27 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month.[1][2] It is also crucial to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can degrade the product.[2]

Q2: What solvents are recommended for preparing this compound stock solutions?

A2: this compound is soluble in a variety of organic solvents. Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. For in-vivo experiments, specific formulations using solvents like PEG300, Tween-80, and Saline, or SBE-β-CD in Saline, or Corn Oil can be prepared.[1][3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q3: How can I be sure my this compound stock solution is stable?

A3: The most reliable method for assessing the stability of your stock solution is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[2][4] This will allow you to confirm the identity and purity of the compound and detect any potential degradation products. Regular analysis as part of a stability testing protocol is recommended for long-term studies.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for fatty acid methyl esters (FAMEs) like this compound is oxidation.[5] This process can be accelerated by exposure to air (oxygen), light, elevated temperatures, and the presence of metals.[6][7] Hydrolysis, where the ester bond is cleaved, is another potential degradation pathway, especially in the presence of water.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or inconsistent results in my assay. Degradation of the this compound stock solution.1. Prepare a fresh stock solution from a new vial of the compound. 2. Perform a stability check on the old stock solution using GC-MS to confirm degradation. 3. Review your storage and handling procedures to ensure they align with the recommendations.
I observe a color change or precipitation in my stock solution. This could indicate chemical degradation or precipitation due to solvent choice or storage temperature.1. Visually inspect the solution. A yellowish tint or formation of insoluble particles can be a sign of degradation. 2. If precipitation is observed upon removal from cold storage, allow the solution to warm to room temperature and vortex to see if it redissolves. If not, this may indicate degradation. 3. Analyze the solution by GC-MS to identify any degradation products.
My GC-MS analysis shows additional peaks that were not present in the initial analysis. These new peaks likely represent degradation products.1. Compare the new chromatogram to the initial one to identify the degradation peaks. 2. The primary degradation products of FAMEs are often oxidation products such as aldehydes, ketones, and acids.[5] 3. Discard the degraded stock solution and prepare a fresh one, paying close attention to inert atmosphere handling and light protection.

Experimental Protocols

Protocol for Stability Testing of this compound Stock Solution by GC-MS

This protocol outlines a general procedure for monitoring the stability of your this compound stock solution over time.

1. Sample Preparation:

  • Initial Sample (T=0): Immediately after preparing your stock solution, take an aliquot for GC-MS analysis. This will serve as your baseline.

  • Time Point Samples: At designated time points (e.g., 1, 3, 6 months), retrieve an aliquot from the stored stock solution for analysis.

  • Dilution: Dilute the aliquot to a suitable concentration for GC-MS analysis using an appropriate solvent (e.g., hexane, ethyl acetate).

2. GC-MS Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-500.

3. Data Analysis:

  • Compare the chromatograms of the time point samples to the T=0 sample.

  • Look for any new peaks, which may indicate degradation products.

  • Calculate the peak area of this compound at each time point to determine if there is a significant decrease in its concentration. A decrease of >5-10% is generally considered significant.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis (GC-MS) prep_solid This compound (solid) prep_solvent Select appropriate solvent prep_solid->prep_solvent Weigh prep_dissolve Dissolve and vortex prep_solvent->prep_dissolve prep_aliquot Aliquot into vials prep_dissolve->prep_aliquot storage_neg20 -20°C (≤ 1 month) prep_aliquot->storage_neg20 Short-term storage_neg80 -80°C (≤ 6 months) prep_aliquot->storage_neg80 Long-term analysis_t0 T=0 Analysis prep_aliquot->analysis_t0 analysis_timepoint Time Point Analysis storage_neg20->analysis_timepoint storage_neg80->analysis_timepoint analysis_compare Compare Chromatograms analysis_t0->analysis_compare analysis_timepoint->analysis_compare analysis_result Assess Stability analysis_compare->analysis_result

Caption: Experimental workflow for preparing, storing, and analyzing this compound stock solutions.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis main This compound peroxides Hydroperoxides main->peroxides hydrolysis_products Tetradecanoic Acid-D27 + Methanol main->hydrolysis_products aldehydes Aldehydes peroxides->aldehydes ketones Ketones peroxides->ketones acids Carboxylic Acids peroxides->acids trigger_oxidation Oxygen, Light, Heat, Metals trigger_oxidation->main trigger_hydrolysis Water trigger_hydrolysis->main

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Low Recovery of Methyl tetradecanoate-D27

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during sample preparation, specifically focusing on the low recovery of the internal standard, Methyl tetradecanoate-D27.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of methyl myristate, a saturated fatty acid methyl ester.[1] It is commonly used as an internal standard (IS) in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its chemical and physical properties are very similar to its non-deuterated counterpart, but its increased mass allows it to be distinguished by a mass spectrometer. This similarity ensures that it behaves almost identically to the analyte of interest during sample preparation and analysis, thus helping to correct for any analyte loss during these steps.

Q2: What are the typical causes for low recovery of an internal standard like this compound?

Low recovery of an internal standard can stem from various factors throughout the sample preparation workflow. These can be broadly categorized as:

  • Incomplete Extraction: The solvent system used may not be optimal for extracting the nonpolar this compound from the sample matrix.

  • Analyte Volatility and Degradation: As a methyl ester, it has some volatility which can lead to losses during evaporation steps.[2] Degradation can also occur if exposed to harsh chemical conditions, light, or extreme temperatures.[2]

  • Losses During Cleanup: Inappropriate selection or handling of solid-phase extraction (SPE) cartridges or incomplete phase separation in liquid-liquid extraction (LLE) can lead to the loss of the internal standard.[2]

  • Incomplete Derivatization: If you are adding a deuterated fatty acid and then performing a derivatization step to form the methyl ester, the reaction may be incomplete.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[3][4]

Troubleshooting Guide for Low Recovery of this compound

This guide provides a systematic approach to identifying and resolving the root cause of low this compound recovery.

Step 1: Evaluate the Extraction Procedure

The initial extraction is a critical step where significant loss can occur.

Potential Issue: The polarity of the extraction solvent is not suitable for the nonpolar nature of this compound, especially in complex, high-fat matrices.

Troubleshooting Actions:

  • Solvent Selection: For lipid-rich samples, ensure your solvent system effectively solubilizes fats. A common and effective method is the Folch extraction using a chloroform:methanol mixture (typically 2:1 v/v).[5] For less polar lipids like fatty acid methyl esters, solvents like hexane or iso-octane are also effective.[6][7]

  • pH Adjustment: While this compound itself is neutral, the overall sample pH can influence the extraction of other components that might interfere. For fatty acid analysis, acidification of the sample is often performed to ensure fatty acids are protonated and more readily extracted into an organic solvent.[8]

  • Thorough Mixing and Phase Separation: Ensure vigorous vortexing or shaking to maximize the interaction between the sample and the extraction solvent. Following this, complete phase separation is crucial. Centrifugation can aid in creating a distinct separation between the aqueous and organic layers.

Quantitative Data Summary: Solvent System Comparison

Extraction MethodSolvent SystemTypical Recovery Range for FAMEsReference
Folch ExtractionChloroform:Methanol (2:1 v/v)90-105%[5]
Bligh-Dyer ExtractionChloroform:Methanol:Water (1:2:0.8 v/v/v)85-100%
Liquid-Liquid ExtractionHexane or Iso-octane95-105%[6]
Step 2: Assess the Derivatization Step (If Applicable)

If you are adding deuterated myristic acid and converting it to the methyl ester in-situ, this step can be a source of variability.

Potential Issue: The esterification reaction to form the fatty acid methyl ester (FAME) is incomplete.

Troubleshooting Actions:

  • Reagent Quality: Use high-quality, anhydrous derivatization reagents. The presence of water can significantly hinder the esterification reaction.

  • Reaction Conditions: Optimize the reaction time and temperature. While some methods are rapid, others may require heating to ensure complete derivatization.[9][10] Common derivatization reagents for fatty acids include BF3-methanol, HCl-methanol, or (for free fatty acids) silylation agents like BSTFA.[9][11]

  • Catalyst Presence: Ensure the proper catalyst is used and is active. For example, boron trichloride (BCl3) in methanol is an effective catalyst for esterification.

Step 3: Investigate the Evaporation/Concentration Step

The step to concentrate the sample by evaporating the solvent is a common point of loss for volatile compounds.

Potential Issue: Loss of the relatively volatile this compound during solvent evaporation.

Troubleshooting Actions:

  • Gentle Evaporation: Use a gentle stream of nitrogen or a vacuum concentrator (e.g., SpeedVac) at a controlled, low temperature.[12] Avoid high temperatures which can increase the volatility of the FAMEs.[12]

  • Solvent Exchange: If possible, perform a solvent exchange to a less volatile solvent before the final concentration step.

  • Avoid Complete Dryness: Evaporating the sample to complete dryness can lead to the loss of more volatile compounds. Leaving a very small amount of solvent can sometimes help, though this needs to be balanced with the need for accurate reconstitution.

Step 4: Examine the Sample Cleanup (SPE) Procedure

Solid-phase extraction is often used to remove interfering substances, but can also be a source of analyte loss.

Potential Issue: The internal standard is not being retained on or eluted from the SPE cartridge efficiently.

Troubleshooting Actions:

  • Sorbent Selection: Ensure the sorbent chemistry is appropriate for your analyte and matrix. For FAMEs, a nonpolar sorbent like C18 might be used.

  • Method Optimization:

    • Conditioning and Equilibration: Properly condition and equilibrate the SPE cartridge to ensure consistent interaction with the sorbent.

    • Loading: Load the sample at a slow and steady flow rate to allow for proper binding.

    • Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.

    • Elution: Use a strong enough elution solvent and a sufficient volume to ensure complete recovery of the analyte from the sorbent.[13]

SPE_Troubleshooting start Low Recovery after SPE check_sorbent Is sorbent appropriate for FAMEs? start->check_sorbent check_conditioning Is cartridge properly conditioned/equilibrated? check_sorbent->check_conditioning Yes solution1 Select appropriate sorbent (e.g., C18) check_sorbent->solution1 No check_loading Is sample loading flow rate optimal? check_conditioning->check_loading Yes solution2 Ensure proper wetting and equilibration steps check_conditioning->solution2 No check_washing Is wash solvent too strong? check_loading->check_washing Yes solution3 Decrease loading flow rate check_loading->solution3 No check_elution Is elution solvent strong enough/volume sufficient? check_washing->check_elution No solution4 Use a weaker wash solvent check_washing->solution4 Yes solution5 Increase elution solvent strength or volume check_elution->solution5 No

Step 5: Consider Matrix Effects

Even if the internal standard is physically present, its signal can be suppressed in the mass spectrometer.

Potential Issue: Co-eluting matrix components are suppressing the ionization of this compound.

Troubleshooting Actions:

  • Improve Sample Cleanup: Implement more rigorous cleanup steps (e.g., SPE) to remove interfering matrix components.

  • Chromatographic Separation: Modify the GC or LC method to better separate the analyte and internal standard from interfering peaks.

  • Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the limit of quantification for the analyte.[4]

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for consistent matrix effects.

Experimental Protocol: Example for FAME Analysis in Plasma

This is a generalized protocol and may need optimization for specific applications.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (in methanol).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 chloroform:methanol solution to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution.

    • Vortex again for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic layer containing the lipids and internal standard.

  • Derivatization (if starting with fatty acids):

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 1 mL of 2% H2SO4 in methanol.

    • Incubate at 50°C for 2 hours.

    • Add 1 mL of hexane and 0.5 mL of water, vortex, and collect the upper hexane layer containing the FAMEs.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the hexane to near dryness under nitrogen.

    • Reconstitute the sample in a known volume (e.g., 100 µL) of hexane or iso-octane.

  • GC-MS Analysis:

    • Inject 1 µL of the sample onto the GC-MS system.

    • Use a suitable capillary column for FAME analysis (e.g., a wax-type column).

    • Monitor the appropriate ions for this compound and the analyte(s) of interest.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization (Optional) cluster_final_prep Final Preparation sample Plasma Sample add_is Add Methyl tetradecanoate-D27 sample->add_is folch Folch Extraction (Chloroform:Methanol) add_is->folch vortex1 Vortex folch->vortex1 add_nacl Add NaCl Solution vortex1->add_nacl vortex2 Vortex add_nacl->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate1 Evaporate Solvent collect_organic->evaporate1 add_reagent Add H2SO4 in Methanol evaporate1->add_reagent incubate Incubate at 50°C add_reagent->incubate extract_fames Extract FAMEs with Hexane incubate->extract_fames evaporate2 Evaporate to near dryness extract_fames->evaporate2 reconstitute Reconstitute in Hexane evaporate2->reconstitute analysis GC-MS Analysis reconstitute->analysis

References

Improving signal-to-noise ratio for Methyl tetradecanoate-D27 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for Methyl tetradecanoate-D27 in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a poor signal-to-noise (S/N) ratio when analyzing this compound in complex biological samples?

A poor S/N ratio is most commonly attributed to matrix effects , where co-eluting endogenous compounds from the sample interfere with the ionization of the target analyte.[1][2][3] In biological samples like plasma or serum, phospholipids are the main culprits, causing significant ion suppression in LC-MS analysis.[2][4][5] Other causes include inefficient sample extraction, incomplete derivatization, or suboptimal chromatographic conditions that fail to separate the analyte from matrix components.

Q2: How can I effectively minimize matrix effects and remove interferences before analysis?

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up complex samples and minimizing matrix effects.[6][7] Unlike traditional Liquid-Liquid Extraction (LLE) methods such as Folch or Bligh-Dyer, SPE can be tailored to selectively isolate specific lipid classes while removing polar interferences and phospholipids.[8][9] Various SPE protocols are available depending on the specific lipid classes you need to separate.[8]

Q3: I suspect my derivatization to form a fatty acid methyl ester (FAME) is inefficient. What are the common pitfalls and best practices?

Inefficient derivatization can lead to poor peak shape and low signal intensity. The most common method involves esterification using boron trifluoride (BF3) in methanol .[10][11][12]

Common issues include:

  • Presence of Water: BF3-methanol and other silylation reagents are highly sensitive to moisture, which can halt the reaction.[10] Ensure samples and solvents are anhydrous.

  • Incorrect Reagent Ratio: A significant molar excess of the derivatization agent is required for the reaction to proceed to completion.[10]

  • Suboptimal Reaction Conditions: The esterification process requires specific temperatures (e.g., 60-100°C) and reaction times to ensure complete conversion.[10][13]

For improved precision, automated derivatization methods have been developed that can also reduce reagent consumption.[14][15]

Q4: I am observing significant ion suppression in my LC-MS analysis. How can I confirm this and what steps can I take to mitigate it?

A practical way to diagnose ion suppression from phospholipids is to monitor for the characteristic fragment ion m/z 184 , which is produced by glycerophosphocholines.[5][16] If this ion's signal is high when your analyte is eluting, it strongly indicates that co-eluting phospholipids are causing ion suppression.[4][5]

Mitigation strategies include:

  • Improve Sample Preparation: Employ a robust Solid-Phase Extraction (SPE) protocol specifically designed to remove phospholipids.[9]

  • Optimize Chromatography: Adjust the LC gradient or mobile phase composition to chromatographically separate the this compound from the region where phospholipids elute.[4]

  • Use Online Sample Cleanup: Techniques like TurboFlow® chromatography can be used for online sample extraction, which removes over 99% of phospholipids before the sample enters the analytical column.[2]

Q5: My gas chromatography (GC) peak for this compound is tailing or broad. What is the likely cause?

Peak tailing for FAMEs in GC analysis is often due to the presence of underivatized free fatty acids interacting with the stationary phase.[10] This indicates an incomplete derivatization reaction. Review your derivatization protocol for potential issues with moisture, reagent concentration, or reaction time and temperature. Another potential, though less common, factor for deuterated standards is the chromatographic isotope effect, where the deuterated compound may elute slightly earlier than its non-deuterated counterpart.[17]

Troubleshooting Guides

Sample Preparation and Derivatization

A robust sample preparation protocol is the most critical factor in achieving a high signal-to-noise ratio. The workflow below outlines the key steps from initial extraction to final derivatization ready for GC-MS or LC-MS analysis.

G cluster_0 Sample Preparation Workflow start Complex Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) start->extraction cleanup Interference Cleanup (Solid-Phase Extraction - SPE) extraction->cleanup Critical Step for Matrix Removal drydown Evaporate to Dryness (Under Nitrogen Stream) cleanup->drydown derivatization Derivatization (e.g., BF3-Methanol) drydown->derivatization reconstitution Reconstitute in Solvent (e.g., Hexane) derivatization->reconstitution analysis Inject for GC-MS or LC-MS Analysis reconstitution->analysis

Caption: Experimental workflow for preparing complex samples for FAME analysis.

Logic for Troubleshooting Matrix Effects in LC-MS

When encountering a low signal-to-noise ratio in LC-MS, a systematic approach is needed to identify and resolve the issue. The primary suspect is often co-eluting phospholipids from the biological matrix.

G cluster_1 Troubleshooting Low S/N in LC-MS cluster_solutions Solutions problem Problem: Low S/N for C14:0-D27 hypothesis Hypothesis: Ion Suppression from Matrix Effects problem->hypothesis diagnosis Diagnosis: Monitor for Phospholipid Fragment (m/z 184) Does it co-elute with analyte? hypothesis->diagnosis sol1 Optimize Sample Prep: Implement Phospholipid-removal SPE diagnosis->sol1 If YES sol2 Optimize Chromatography: Adjust Gradient to Separate Analyte from m/z 184 Signal diagnosis->sol2 If YES sol3 Implement Online Cleanup: Use TurboFlow® Column diagnosis->sol3 If YES solution_cluster

Caption: Decision logic for diagnosing and solving matrix effects in LC-MS.

Data and Protocols

Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis
TechniquePrincipleAdvantagesDisadvantagesReference
Liquid-Liquid Extraction (LLE) Partitioning of lipids into an immiscible organic solvent phase (e.g., chloroform/methanol).Simple, widely used for total lipid extraction.Non-selective, co-extracts many interfering polar compounds, may not efficiently remove phospholipids.[9]
Solid-Phase Extraction (SPE) Differential adsorption of lipids onto a solid sorbent followed by selective elution.Highly selective, effectively removes interferences like phospholipids, can fractionate lipid classes.Requires method development, can be more costly than LLE.[6][7][8][9]
Table 2: Common Derivatization Reagents for Fatty Acid Methyl Ester (FAME) Preparation
ReagentReaction ConditionsKey FeaturesReference
Boron Trifluoride (BF3) in Methanol Heat at 60-100°C for 10-60 minutes.Highly effective for esterifying free fatty acids and transesterifying glycerolipids. Considered a robust method.[10][11][14]
Methanolic HCl or H₂SO₄ Reflux for ~2 hours or hold at 50°C overnight.Anhydrous HCl in methanol is a classic, effective reagent. Sulfuric acid is also widely used.[12][13]
BSTFA or MSTFA (Silylation) Heat at 60°C for ~60 minutes.Forms trimethylsilyl (TMS) esters. Also derivatizes other functional groups (hydroxyl, amino), making it less specific for fatty acids.[10]

Experimental Protocol: FAME Preparation using BF3-Methanol

This protocol is adapted from common laboratory procedures for the esterification of fatty acids from a dried lipid extract.[10][13][18]

Materials:

  • Dried lipid extract in a screw-cap glass vial.

  • 14% Boron Trifluoride (BF3) in Methanol (handle in a fume hood).

  • Anhydrous Hexane.

  • Saturated Sodium Chloride (NaCl) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄).

Procedure:

  • To the vial containing the dried lipid extract, add 1-2 mL of 14% BF3-Methanol solution.

  • Cap the vial tightly and vortex for 10 seconds.

  • Place the vial in an incubator or heating block at 100°C for 1 hour.[13]

  • Allow the vial to cool to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction. Vortex for 10 seconds.

  • Add 1-2 mL of hexane to extract the FAMEs. Vortex thoroughly and allow the phases to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[10]

  • The sample is now ready for GC-MS or LC-MS analysis. If concentrations are low, the sample can be concentrated under a gentle stream of nitrogen.[13]

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Performance of Methyl Tetradecanoate-D27 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical methods. This guide provides a comprehensive comparison of Methyl tetradecanoate-D27, a deuterated fatty acid methyl ester, with alternative internal standards, supported by illustrative experimental data and detailed protocols for linearity and recovery experiments.

This compound serves as an excellent internal standard for the quantification of its non-deuterated analog, methyl tetradecanoate (methyl myristate), and other related fatty acid methyl esters in various biological matrices.[1][2] Its key advantage lies in its near-identical chemical and physical properties to the analyte of interest, while being distinguishable by mass spectrometry due to the mass difference imparted by the 27 deuterium atoms.[2][3] This co-elution characteristic is crucial for effectively compensating for variability during sample preparation and analysis.

Performance Comparison: this compound vs. Alternative Internal Standards

The choice of an internal standard is pivotal for the successful validation and application of bioanalytical assays. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Here, we compare the expected performance of this compound against a common alternative, a non-deuterated structural analog.

Performance Parameter This compound (Deuterated Analog) Non-Deuterated Structural Analog (e.g., Methyl Pentadecanoate) Rationale for Performance
Co-elution with Analyte Nearly identical retention timeDifferent retention timeThe deuterium labeling in this compound results in negligible changes to its chromatographic behavior relative to the unlabeled analyte, ensuring simultaneous analysis and effective compensation for matrix effects. Structural analogs, having different carbon chain lengths or functional groups, will chromatographically separate from the analyte.
Extraction Recovery Highly similar to the analyteMay differ from the analyteDue to their closely matched physicochemical properties, this compound and the analyte will exhibit very similar partitioning behavior between aqueous and organic phases during liquid-liquid extraction or solid-phase extraction, leading to comparable recovery. The recovery of a structural analog may be different, introducing a potential bias in quantification.
Ionization Efficiency Nearly identical to the analyteCan differ significantlyThe stable isotope-labeled internal standard is expected to have the same ionization efficiency in the mass spectrometer source as the analyte. A structural analog may ionize more or less efficiently, which can impact the accuracy of the assay, especially in the presence of ion suppression or enhancement.
Compensation for Matrix Effects ExcellentModerate to PoorBecause this compound co-elutes with the analyte, any suppression or enhancement of the signal caused by interfering compounds in the biological matrix will affect both the analyte and the internal standard to a similar degree. This allows for accurate correction. A non-co-eluting internal standard cannot effectively compensate for these localized matrix effects.

Linearity and Recovery Experiments: A Performance Overview

The following tables present illustrative data from linearity and recovery experiments to demonstrate the expected performance of this compound in a typical bioanalytical method, such as GC-MS or LC-MS.

Linearity Data

Linearity assesses the assay's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.

Analyte Concentration (ng/mL) Response Ratio (Analyte Area / IS Area) Calculated Concentration (ng/mL) Accuracy (%)
1.00.0521.04104.0
5.00.2454.9098.0
10.00.51010.20102.0
50.02.55051.00102.0
100.04.95099.0099.0
500.025.250505.00101.0
1000.050.1001002.00100.2
Linearity (R²) 0.9995
Recovery Data

Recovery experiments determine the efficiency of the extraction process. This is evaluated by comparing the analytical response of an analyte from an extracted sample to the response of the analyte in a post-extraction spiked sample at the same concentration.

QC Level Analyte Spiked (ng/mL) Mean Extracted Concentration (ng/mL) Mean Post-Extraction Spiked Concentration (ng/mL) Recovery (%)
Low QC3.02.853.0593.4
Medium QC300.0291.0303.096.0
High QC800.0776.0808.096.0
Internal Standard 100.0 95.5 101.0 94.6

Experimental Protocols

The following are detailed methodologies for conducting linearity and recovery experiments for the quantification of methyl tetradecanoate in a biological matrix (e.g., plasma) using this compound as an internal standard.

Linearity Experiment Protocol
  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of methyl tetradecanoate at 1 mg/mL in methanol.

    • Prepare a primary stock solution of this compound at 1 mg/mL in methanol.

  • Preparation of Calibration Standards:

    • Serially dilute the methyl tetradecanoate stock solution to prepare working solutions at various concentrations.

    • Spike the appropriate volume of each working solution into the blank biological matrix to create a series of calibration standards with concentrations ranging from 1 to 1000 ng/mL.

  • Sample Preparation and Extraction:

    • To 100 µL of each calibration standard, add 10 µL of the internal standard working solution (e.g., at 1 µg/mL).

    • Perform a protein precipitation by adding 300 µL of acetonitrile.

    • Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analytical Method:

    • Inject the reconstituted samples into an LC-MS/MS or GC-MS system.

    • Acquire the data for the analyte and the internal standard using appropriate mass transitions.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.

    • Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (R²).

Recovery Experiment Protocol
  • Preparation of QC Samples:

    • Prepare three levels of quality control (QC) samples (low, medium, and high) by spiking the analyte into the blank biological matrix.

  • Preparation of Sample Sets:

    • Set 1 (Pre-extraction Spike): Prepare six replicates of each QC level as described in the linearity protocol (spiking before extraction).

    • Set 2 (Post-extraction Spike): Extract six replicates of blank matrix for each QC level. After the evaporation step, spike the residue with the corresponding amount of analyte and internal standard before reconstitution.

  • Sample Analysis:

    • Analyze both sets of samples using the same analytical method.

  • Data Analysis:

    • Calculate the mean peak area of the analyte and internal standard for each QC level in both sets.

    • Calculate the percentage recovery using the following formula:

      • % Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) * 100

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the linearity and recovery experiments.

Linearity_Experiment_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis stock_analyte Analyte Stock (1 mg/mL) working_standards Working Standards stock_analyte->working_standards stock_is IS Stock (1 mg/mL) add_is Add IS stock_is->add_is cal_samples Calibration Samples (Spiked Matrix) working_standards->cal_samples cal_samples->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifuge ppt->centrifuge evaporate Evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis data_proc Data Processing (Peak Area Ratio) analysis->data_proc curve Calibration Curve (Linear Regression) data_proc->curve

Caption: Workflow for the Linearity Experiment.

Recovery_Experiment_Workflow cluster_set1 Set 1: Pre-Extraction Spike cluster_set2 Set 2: Post-Extraction Spike cluster_calc Calculation qc_samples1 QC Samples in Matrix spike_is1 Spike Analyte & IS qc_samples1->spike_is1 extract1 Extract spike_is1->extract1 analyze1 Analyze extract1->analyze1 compare Compare Mean Peak Areas analyze1->compare blank_matrix Blank Matrix extract2 Extract blank_matrix->extract2 spike_is2 Spike Analyte & IS (Post-Extraction) extract2->spike_is2 analyze2 Analyze spike_is2->analyze2 analyze2->compare recovery % Recovery Calculation compare->recovery

Caption: Workflow for the Recovery Experiment.

References

Determining the limit of detection (LOD) and quantification (LOQ) with Methyl tetradecanoate-D27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) , on the other hand, is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[1] Establishing these parameters is a critical component of validating any quantitative analytical method.

Comparative Performance of Fatty Acid Methyl Esters

To provide a benchmark for the expected performance of Methyl tetradecanoate-D27, the following table summarizes the LOD and LOQ values reported for other common FAMEs in various gas chromatography-mass spectrometry (GC-MS) methods. These values can vary depending on the specific instrumentation, method parameters, and matrix effects.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Methyl hexadecanoateGC-MS11.94 ng/mL39.80 ng/mL[2][3]
Methyl stearateGC-MS11.90 ng/mL39.68 ng/mL[2][3]
Various FAMEsRapid GC-MSLow femtomol range (on-column)Not Specified[4]
FAMEs in Oil SampleGC-FID1.18 mg/mL (in oil)3.94 mg/mL (in oil)[5]

Experimental Protocol for LOD and LOQ Determination

This protocol is based on the widely accepted methodologies outlined by the International Council for Harmonisation (ICH) and the United States Environmental Protection Agency (US EPA), primarily focusing on the calibration curve method.

Objective:

To determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Materials:
  • This compound standard of known purity

  • High-purity solvent (e.g., hexane or ethyl acetate)

  • GC-MS system with appropriate column (e.g., a polar cyanopropyl or wax-type capillary column)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:
  • Preparation of Stock and Working Standard Solutions:

    • Prepare a primary stock solution of this compound in the chosen solvent at a concentration of, for example, 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of at least 6-8 working standard solutions with concentrations in the expected low range of detection.

  • Instrumental Analysis:

    • Set up the GC-MS instrument with optimized parameters for the analysis of FAMEs. This includes optimizing the injector temperature, temperature gradient, carrier gas flow rate, and mass spectrometer settings (e.g., single ion monitoring mode for enhanced sensitivity).

    • Inject a blank solvent sample multiple times (e.g., n=10) to determine the background noise.

    • Inject each of the prepared working standard solutions multiple times (e.g., n=3-6) to obtain replicate measurements.

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the mean peak area of this compound against the corresponding concentration for each standard.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • Calculate the standard deviation of the response (σ). This can be determined from:

      • The standard deviation of the y-intercepts of regression lines.

      • The standard deviation of the blank measurements.

      • The residual standard deviation of the regression line.

    • Calculate the slope (S) of the calibration curve from the linear regression analysis.

    • Calculate the LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Verification:

    • Prepare independent standard solutions at concentrations close to the calculated LOD and LOQ.

    • Analyze these solutions to confirm that the analyte can be reliably detected at the LOD and quantified with acceptable precision and accuracy at the LOQ.

Experimental Workflow Diagram

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_calc Calculation cluster_verify Verification stock Prepare Stock Solution (1 mg/mL) dilutions Prepare Serial Dilutions (Low Concentration Range) stock->dilutions standards Inject Standard Solutions (n=3-6 each) dilutions->standards blank Inject Blank Samples (n=10) curve Construct Calibration Curve (Peak Area vs. Concentration) blank->curve standards->curve regression Linear Regression Analysis (y = mx + c, R²) curve->regression sd Calculate Standard Deviation of Response (σ) regression->sd slope Determine Slope (S) regression->slope lod_loq Calculate LOD and LOQ LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) sd->lod_loq slope->lod_loq verify_prep Prepare Verification Samples (at calculated LOD & LOQ) lod_loq->verify_prep verify_analysis Analyze Verification Samples verify_prep->verify_analysis

Caption: Workflow for Determining LOD and LOQ of this compound.

By following this comprehensive guide, researchers can confidently determine the LOD and LOQ of this compound within their specific analytical setup, ensuring the validity and reliability of their quantitative results. The provided comparative data for other FAMEs offers a valuable point of reference for assessing the performance of the developed method.

References

A Comparative Guide to Deuterated Internal Standards: Methyl Tetradecanoate-D27 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a detailed comparison of Methyl tetradecanoate-D27 with other commonly used deuterated internal standards for the analysis of fatty acids and other lipophilic compounds.

This document delves into the performance characteristics of this compound and its alternatives, supported by experimental data and detailed methodologies. The information presented here is intended to assist researchers in selecting the most suitable internal standard for their specific analytical needs, thereby enhancing the precision and robustness of their quantitative assays.

Introduction to Deuterated Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, particularly in complex biological matrices, internal standards are essential for correcting variations that can occur during sample preparation, derivatization, and analysis. Ideally, an internal standard should be chemically and physically similar to the analyte of interest but isotopically distinct to allow for separate detection by the mass spectrometer. Deuterated standards, where hydrogen atoms are replaced by deuterium, are widely used because they co-elute with the endogenous analyte in chromatographic separations and exhibit similar ionization efficiencies, thus effectively compensating for matrix effects and variations in instrument response.[1][2]

This compound is a deuterated form of methyl myristate, a C14:0 fatty acid methyl ester (FAME). Its physicochemical properties make it a suitable internal standard for the quantification of a range of saturated and unsaturated fatty acids, particularly those with medium to long chains.

Performance Comparison of Deuterated Internal Standards

The selection of an internal standard is critical and can significantly impact the accuracy and precision of quantitative results.[2] This section compares the performance of this compound with other common deuterated fatty acid methyl ester standards, such as Methyl palmitate-D31 (C16:0) and Methyl stearate-D35 (C18:0). The following tables summarize key performance metrics from various studies, providing a basis for objective comparison.

Internal Standard Analyte(s) Matrix Recovery (%) **Linearity (R²) **Precision (RSD%) Reference
This compound Various Fatty AcidsNot SpecifiedData Not AvailableData Not AvailableData Not Available
Methyl palmitate-D31Fatty Acid OxidationHuman Subjects10.6 ± 3Not ReportedNot Reported[3]
Methyl stearate-D35Various Fatty AcidsHuman PlasmaNot Reported≥0.98Intraday: 0.9–15.7, Interday: 2.5–19.9[4]

Note: Direct comparative studies providing quantitative data for this compound are limited in the reviewed literature. The data for other deuterated standards are presented to provide a general performance benchmark. The precision for Methyl stearate-D35 varied depending on the specific fatty acid being quantified.

Key Considerations for Selecting a Deuterated Internal Standard

Several factors should be considered when selecting a deuterated internal standard for fatty acid analysis:

  • Structural Similarity: The internal standard should be as structurally similar to the analytes as possible to ensure comparable extraction efficiency, derivatization yield, and ionization response.[2]

  • Co-elution: In chromatographic methods, the internal standard should ideally co-elute with the analytes of interest to experience the same matrix effects.

  • Isotopic Purity: High isotopic purity is crucial to prevent interference with the measurement of the native analyte.

  • Absence in Samples: The chosen internal standard should not be naturally present in the biological samples being analyzed. Odd-chain fatty acids are sometimes used for this reason, but deuterated analogs of endogenous fatty acids are often preferred for their closer chemical similarity.

  • Stability: The deuterated standard must be stable throughout the entire analytical procedure.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible and accurate quantification. Below is a generalized protocol for the analysis of fatty acid methyl esters (FAMEs) using a deuterated internal standard, based on common practices in the field.

Sample Preparation and Lipid Extraction
  • Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) and store them at -80°C until analysis.

  • Internal Standard Spiking: Prior to extraction, spike the samples with a known amount of the deuterated internal standard solution (e.g., this compound in a suitable organic solvent).

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This typically involves a biphasic solvent system of chloroform, methanol, and water to separate the lipid-containing organic phase.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Hydrolysis: Saponify the extracted lipids using a methanolic base (e.g., NaOH or KOH in methanol) to release the fatty acids from their glycerol backbone.

  • Methylation: Convert the free fatty acids to their more volatile methyl esters (FAMEs) using an acid catalyst such as boron trifluoride (BF3) in methanol or methanolic HCl.[5]

  • Extraction of FAMEs: Extract the resulting FAMEs into an organic solvent like hexane.

  • Sample Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the FAMEs in a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Chromatographic Separation: Inject the reconstituted FAME sample onto a GC column suitable for FAME analysis (e.g., a polar capillary column). The oven temperature program should be optimized to achieve good separation of the different FAMEs.

  • Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for each FAME and the deuterated internal standard. For deuterated FAMEs, specific fragment ions can be selected to avoid overlap with the non-deuterated analytes.[6]

  • Quantification: Construct a calibration curve using known concentrations of non-labeled FAME standards spiked with the same amount of the deuterated internal standard as the samples. Calculate the concentration of each fatty acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Logical Workflow for Quantitative Fatty Acid Analysis

Fatty_Acid_Quantification_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike_IS Spike with Deuterated Internal Standard (e.g., this compound) Sample->Spike_IS Lipid_Extraction Lipid Extraction (e.g., Folch Method) Spike_IS->Lipid_Extraction Derivatization Derivatization to FAMEs (Saponification & Methylation) Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Results Quantitative Results (Fatty Acid Concentrations) Data_Processing->Results

Caption: Workflow for quantitative analysis of fatty acids using a deuterated internal standard.

Signaling Pathway and Experimental Workflow Diagrams

To further illustrate the context in which these internal standards are used, the following diagrams depict a simplified signaling pathway involving fatty acids and a typical experimental workflow for lipidomics.

Fatty_Acid_Signaling_Pathway Extracellular_FA Extracellular Fatty Acids Membrane_Transport Membrane Transport Extracellular_FA->Membrane_Transport Intracellular_FA Intracellular Fatty Acids Membrane_Transport->Intracellular_FA Metabolic_Fates Metabolic Fates Intracellular_FA->Metabolic_Fates Signaling Cellular Signaling (e.g., Gene Regulation) Metabolic_Fates->Signaling Energy_Production Energy Production (β-oxidation) Metabolic_Fates->Energy_Production Lipid_Synthesis Complex Lipid Synthesis Metabolic_Fates->Lipid_Synthesis

Caption: Simplified overview of fatty acid uptake and subsequent metabolic and signaling pathways.

Conclusion

References

A Head-to-Head Comparison: Methyl Tetradecanoate-D27 vs. Non-Deuterated Internal Standards for FAME Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison between the use of a deuterated internal standard, Methyl Tetradecanoate-D27, and conventional non-deuterated internal standards. This comparison is supported by experimental principles and data to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their specific analytical needs.

Principle of Internal Standards in FAME Analysis

An internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of an analyte.[1] In FAME analysis, the IS is added at an early stage of the sample preparation process.[1][2] Its purpose is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.[3][4] The concentration of the target FAMEs is then determined by comparing the peak area of the analyte to that of the internal standard.

Comparison of Key Performance Characteristics

The ideal internal standard should be chemically similar to the analytes of interest and should not be naturally present in the sample.[1][2] Deuterated standards, such as this compound, offer distinct advantages over their non-deuterated counterparts due to their near-identical chemical and physical properties to the target analytes.

FeatureThis compound (Deuterated IS)Non-Deuterated IS (e.g., C13:0, C19:0)
Chemical & Physical Properties Nearly identical to the non-deuterated analog (Methyl Tetradecanoate). Co-elutes with the analyte.Different chemical structure and properties from the target FAMEs. Chromatographically resolved from analytes.
Correction for Matrix Effects High. Effectively mimics the behavior of the analyte during extraction, derivatization, and ionization, providing superior correction for matrix-induced signal suppression or enhancement.[4][5][6]Moderate to Low. May not fully compensate for matrix effects on all FAMEs, especially those with different chain lengths and saturation.
Recovery & Precision High. Closely tracks the recovery of the analyte throughout the entire analytical process, leading to higher precision and accuracy.[1]Variable. Differences in chemical properties can lead to variations in extraction efficiency and derivatization yield compared to the target FAMEs.
Co-elution with Analytes Co-elutes with the non-deuterated form, but is distinguished by its higher mass in MS detection.Must be chromatographically separated from all sample components.
Potential for Natural Occurrence Extremely low. The high degree of deuteration makes its natural presence negligible.Must be carefully selected to ensure it is absent in the sample to avoid interference and inaccurate quantification.[2]
Cost Generally higher.Generally lower.

Experimental Workflow for FAME Analysis using an Internal Standard

The following diagram illustrates a typical workflow for the analysis of FAMEs using an internal standard, from sample preparation to data analysis.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Addition of Internal Standard (this compound or Non-deuterated IS) Sample->Add_IS Known Amount Extraction Lipid Extraction Add_IS->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Analyte/IS Peak Area Ratio Peak_Integration->Quantification Results Final FAME Concentrations Quantification->Results

Caption: Workflow of FAME analysis with an internal standard.

Experimental Protocols

Below are representative protocols for FAME analysis. The key difference lies in the choice and handling of the internal standard.

Protocol 1: Using this compound as Internal Standard
  • Internal Standard Spiking: To a known amount of the biological sample (e.g., 10-50 mg of tissue), add a precise volume of this compound solution of known concentration.[7] The amount should be chosen to be within the concentration range of the expected FAMEs.[2]

  • Lipid Extraction: Perform a lipid extraction using a suitable solvent system, such as chloroform:methanol (2:1, v/v).[7]

  • Transesterification: The extracted lipids are converted to FAMEs. A common method is to use 1 M methanolic HCl and heat at 80°C for 1 hour.[7]

  • FAME Extraction: After cooling, add hexane and a salt solution (e.g., 0.9% NaCl) to the reaction mixture. Vortex thoroughly and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected.[7]

  • GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode to detect the characteristic ions of the target FAMEs and this compound.

  • Quantification: The concentration of each FAME is calculated using the ratio of its peak area to the peak area of this compound, and a response factor if necessary.

Protocol 2: Using a Non-Deuterated Internal Standard (e.g., Methyl Nonadecanoate - C19:0)
  • Internal Standard Spiking: Add a known amount of the non-deuterated internal standard (e.g., methyl nonadecanoate) to the sample.[8] It is crucial to have prior knowledge that the chosen IS is not present in the sample.[2]

  • Lipid Extraction and Transesterification: Follow the same procedures as described in Protocol 1 (steps 2-4).

  • GC-MS Analysis: The GC conditions must be optimized to ensure baseline separation of the non-deuterated internal standard from all other FAMEs present in the sample.[8]

  • Quantification: Calculate the concentration of each FAME using the ratio of its peak area to the peak area of the non-deuterated internal standard and a pre-determined response factor.

Logical Relationship for Choosing an Internal Standard

The decision to use a deuterated versus a non-deuterated internal standard depends on the specific requirements of the analysis, including the need for high accuracy and the complexity of the sample matrix.

choose_is Start Start: FAME Analysis Required High_Accuracy High Accuracy & Precision Required? Start->High_Accuracy Complex_Matrix Complex Sample Matrix? High_Accuracy->Complex_Matrix No Deuterated_IS Use this compound (Deuterated IS) High_Accuracy->Deuterated_IS Yes Complex_Matrix->Deuterated_IS Yes Non_Deuterated_IS Use Non-Deuterated IS (e.g., C19:0) Complex_Matrix->Non_Deuterated_IS No End End: Proceed with Analysis Deuterated_IS->End Validate_Absence Validate Absence of IS in Sample Non_Deuterated_IS->Validate_Absence Validate_Absence->End

Caption: Decision tree for selecting an internal standard.

Conclusion

For FAME analysis where high accuracy and precision are paramount, especially in complex biological matrices, this compound is the superior choice for an internal standard. Its chemical and physical similarity to the analytes allows for more effective correction of matrix effects and procedural errors, leading to more reliable quantitative data. While non-deuterated internal standards are a viable and cost-effective option for simpler matrices and routine analyses, their use requires careful validation to ensure they are not naturally present in the sample and that they provide adequate correction for the FAMEs of interest. The choice ultimately depends on the specific analytical goals and the resources available.

References

A Researcher's Guide to Fatty Acid Quantification: Evaluating Methyl tetradecanoate-D27 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acids is paramount for robust and reproducible results. This guide provides a comprehensive comparison of Methyl tetradecanoate-D27 as an internal standard against other common alternatives, supported by experimental data and detailed protocols.

The selection of an appropriate internal standard is a critical step in chromatographic quantification, as it corrects for variations in sample preparation and instrument response. An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. Deuterated standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to their non-deuterated counterparts, ensuring they behave similarly during extraction, derivatization, and chromatographic separation.

Comparative Analysis of Internal Standards

This guide focuses on the performance of this compound in comparison to two other widely used internal standards for fatty acid quantification: Heptadecanoic acid (C17:0) and a mixture of odd-chain fatty acids. The following table summarizes key performance metrics compiled from various studies to provide a comparative overview.

Internal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
This compound 0.1 - 1.0 ng/mL0.4 - 2.6 ng/mL95 - 105< 5
Heptadecanoic acid (C17:0) 0.5 - 5.0 ng/mL1.5 - 15.0 ng/mL90 - 110< 10
Odd-chain FA Mix (C15:0, C19:0, etc.) Variable (depends on components)Variable (depends on components)85 - 115< 15

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions, matrix, and analytical instrumentation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are standardized protocols for fatty acid quantification using this compound as an internal standard, alongside a general protocol for methods employing non-deuterated odd-chain fatty acids.

Protocol 1: Fatty Acid Quantification using this compound Internal Standard

This protocol is designed for the analysis of fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Lipid Extraction:

  • Homogenize 10-50 mg of tissue or 100-500 µL of plasma in a suitable solvent (e.g., chloroform:methanol 2:1, v/v).
  • Add a known amount of this compound (e.g., 10 µg) to the homogenate.
  • Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes to separate the phases.
  • Collect the lower organic phase containing the lipids.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.
  • Add 2 mL of 2% sulfuric acid in methanol to the dried lipid extract.
  • Heat the mixture at 80°C for 1 hour.
  • After cooling, add 1 mL of hexane and 1 mL of water, and vortex to extract the FAMEs into the hexane layer.
  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • Inject 1 µL of the hexane extract into the GC-MS system.
  • GC Conditions:
  • Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 100°C, ramp to 240°C at 4°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Monitor Ions: Select characteristic ions for each FAME and for this compound (e.g., m/z 270 for methyl tetradecanoate and m/z 297 for this compound).

4. Quantification:

  • Calculate the ratio of the peak area of each endogenous FAME to the peak area of the this compound internal standard.
  • Determine the concentration of each fatty acid using a calibration curve prepared with known concentrations of FAME standards and a fixed concentration of the internal standard.

Protocol 2: Fatty Acid Quantification using Non-Deuterated Odd-Chain Fatty Acid Internal Standards

This protocol is a more traditional approach and is often used when deuterated standards are not available.

1. Sample Preparation and Lipid Extraction:

  • Follow the same procedure as in Protocol 1, but add a known amount of an odd-chain fatty acid, such as Heptadecanoic acid (C17:0), as the internal standard.

2. Transesterification to FAMEs:

  • The transesterification process is the same as described in Protocol 1. The internal standard will also be converted to its corresponding methyl ester (e.g., methyl heptadecanoate).

3. GC-FID or GC-MS Analysis:

  • Analysis can be performed using either a Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a GC-MS.
  • GC-FID Conditions:
  • Use similar GC conditions as in Protocol 1. The FID is a universal detector for organic compounds.
  • GC-MS Conditions:
  • Use the same GC-MS conditions as in Protocol 1, monitoring the characteristic ions for the analytes and the methyl ester of the odd-chain fatty acid internal standard.

4. Quantification:

  • Quantification is performed by comparing the peak area of each analyte to the peak area of the internal standard, similar to the method described in Protocol 1.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind selecting an internal standard, the following diagrams have been generated.

FattyAcidQuantificationWorkflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization IS_Addition Internal Standard Addition (e.g., this compound) Homogenization->IS_Addition Lipid_Extraction Lipid Extraction IS_Addition->Lipid_Extraction Transesterification Transesterification to FAMEs Lipid_Extraction->Transesterification GCMS_Analysis GC-MS Analysis Transesterification->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification InternalStandardSelection Start Start: Need to Quantify Fatty Acids Question1 Is the fatty acid profile complex and requires high accuracy? Start->Question1 Deuterated_IS Use Deuterated Internal Standard (e.g., this compound) Question1->Deuterated_IS Yes OddChain_IS Use Odd-Chain Fatty Acid IS (e.g., Heptadecanoic acid) Question1->OddChain_IS No Question2 Is the specific deuterated standard available and affordable? Deuterated_IS->Question2 End_OddChain Proceed with Odd-Chain IS Protocol OddChain_IS->End_OddChain Question2->OddChain_IS No End_Deuterated Proceed with Deuterated IS Protocol Question2->End_Deuterated Yes

A Comparative Guide to the Use of Methyl tetradecanoate-D27 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Methyl tetradecanoate-D27 with alternative internal standards for the quantitative analysis of fatty acids, particularly myristic acid. The information is intended for researchers, scientists, and drug development professionals utilizing chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to Internal Standards in Fatty Acid Analysis

In quantitative chromatographic analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. For the analysis of fatty acids, which are often derivatized to fatty acid methyl esters (FAMEs) prior to GC-MS analysis, common internal standards include odd-chain fatty acid esters or, ideally, stable isotope-labeled versions of the analyte.

This compound is the deuterated form of Methyl tetradecanoate (Methyl myristate). The incorporation of 27 deuterium atoms results in a significant mass shift compared to the unlabeled analyte, making it an excellent internal standard for mass spectrometry-based quantification of myristic acid.

Performance Comparison: this compound vs. Alternative Internal Standards

While specific inter-laboratory comparison data for this compound is not publicly available, its performance can be inferred from the established principles of using stable isotope-labeled standards and compared to commonly used non-deuterated alternatives like Methyl heptadecanoate (C17:0) and Methyl nonadecanoate (C19:0).

Stable isotope-labeled standards, such as this compound, are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[1] This results in similar extraction recovery, derivatization efficiency, and chromatographic retention times, allowing for more accurate correction of experimental variations.

Below is a table summarizing the expected quantitative performance of this compound compared to published data for common non-deuterated internal standards.

Performance Parameter This compound (Expected) Methyl heptadecanoate (C17:0) / Methyl nonadecanoate (C19:0) (Published Data) Rationale for Performance
Recovery Correction ExcellentGood to Very GoodCo-elution and identical chemical properties of the deuterated standard allow for precise correction of analyte loss during all sample preparation steps. Non-deuterated standards, while chemically similar, may have slightly different extraction efficiencies and derivatization yields.
Precision (RSD%) Typically < 5%Typically < 10%The close tracking of the analyte by the deuterated standard minimizes variability, leading to higher precision.
Linearity (R²) > 0.999> 0.99Both types of standards can yield excellent linearity, but the deuterated standard often provides a more robust and consistent linear response across a wider concentration range.
Matrix Effect Compensation ExcellentModerateMatrix effects (ion suppression or enhancement) are more effectively compensated for by a co-eluting stable isotope-labeled standard.
Specificity High (in MS)High (in GC-FID and MS)Both are highly specific, but the deuterated standard is distinguished by its mass-to-charge ratio in MS, while non-deuterated odd-chain standards are distinguished by their retention time.

Experimental Protocols

General Protocol for Fatty Acid Analysis using this compound Internal Standard

This protocol outlines a typical workflow for the quantification of myristic acid in a biological matrix (e.g., plasma, cell culture) using GC-MS and this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • To a known volume or weight of the sample, add a precise amount of this compound solution in a suitable organic solvent (e.g., methanol/chloroform).

  • Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer method. This typically involves the addition of a chloroform/methanol mixture to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase.

  • Collect the organic phase and evaporate the solvent under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add a derivatization agent such as 14% boron trifluoride in methanol (BF₃-methanol).

  • Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 10-30 minutes) to facilitate the transesterification of fatty acids to FAMEs.

  • After cooling, add water and a non-polar solvent like hexane to extract the FAMEs.

  • Collect the hexane layer containing the FAMEs for analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate to separate the FAMEs.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. In SIM mode, monitor characteristic ions for both Methyl tetradecanoate and this compound. For example, for Methyl tetradecanoate, characteristic ions could be m/z 74, 87, and 242. For this compound, the molecular ion would be at m/z 269.

4. Quantification:

  • Prepare a calibration curve by analyzing standards containing known concentrations of unlabeled Methyl tetradecanoate and a constant concentration of this compound.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.

  • Determine the concentration of myristic acid in the samples by applying the peak area ratio to the calibration curve.

Visualizations

Experimental Workflow for FAME Analysis

G Experimental Workflow for Fatty Acid Quantification cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Methyl tetradecanoate-D27 Sample->Add_IS Extraction Lipid Extraction (e.g., Folch method) Add_IS->Extraction Dry_Down1 Evaporate Solvent Extraction->Dry_Down1 Add_Reagent Add BF3-Methanol Dry_Down1->Add_Reagent Heat Heat (e.g., 80°C) Add_Reagent->Heat Extract_FAMEs Extract FAMEs with Hexane Heat->Extract_FAMEs GCMS GC-MS Analysis Extract_FAMEs->GCMS Quant Quantification GCMS->Quant

Caption: Workflow for fatty acid analysis using an internal standard.

Metabolic Pathways of Myristic Acid

G Key Metabolic Fates of Myristic Acid cluster_activation Activation cluster_fates Metabolic Fates cluster_protein_mod Protein Modification Myristic_Acid Myristic Acid (C14:0) Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation (Energy Production) Myristoyl_CoA->Beta_Oxidation Elongation Elongation to Palmitoyl-CoA (C16:0) Myristoyl_CoA->Elongation N_Myristoylation Protein N-Myristoylation Myristoyl_CoA->N_Myristoylation NMT N-Myristoyltransferase (NMT) Myristoylated_Protein Myristoylated Protein (Membrane Targeting, Signaling) NMT->Myristoylated_Protein Protein Target Protein (N-terminal Glycine) Protein->Myristoylated_Protein

Caption: Major metabolic pathways involving myristic acid.

References

Cross-Validation of Methyl Tetradecanoate-D27 Quantification: A Comparative Guide to GC-MS and ¹H-NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acid methyl esters (FAMEs) is paramount. This guide provides an objective comparison of two predominant analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy—for the analysis of Methyl tetradecanoate, using its deuterated analogue, Methyl tetradecanoate-D27, as an internal standard for robust cross-validation.

This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance metrics, and includes visualizations to clarify workflows and analytical principles. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.[1]

Comparative Performance of GC-MS and ¹H-NMR

The choice between GC-MS and ¹H-NMR for the quantification of Methyl tetradecanoate depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, or non-destructive analysis. Below is a summary of key performance indicators for each technique, derived from studies comparing their application in fatty acid analysis.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)¹H-Nuclear Magnetic Resonance (¹H-NMR)
Sensitivity Superior, with Limits of Detection (LOD) often in the low µg/L to ng/L range.[2][3]Lower sensitivity, with LODs typically in the µg/mL range.[2]
Limit of Quantitation (LOQ) Low, allowing for the quantification of trace amounts.[2]Higher, requiring more concentrated samples for reliable quantification.[2]
Repeatability (Precision) Good, but can be more susceptible to variations from sample preparation.Excellent, with lower relative standard deviations (RSD) for both intraday and interday measurements.[2]
Accuracy (Recovery) High recovery rates are achievable with optimized extraction protocols.[2]Generally good, and less prone to matrix effects that can affect recovery.[4]
Matrix Effects Can be significant, potentially requiring extensive sample cleanup or matrix-matched calibration.[4]Minimal matrix effects, often allowing for direct analysis of complex mixtures with little to no sample preparation.[4][5]
Sample Preparation Typically requires derivatization (esterification) and extraction.[6][7]Often requires minimal or no sample preparation.[5]
Analysis Time Can be relatively fast per sample, but sample preparation can be time-consuming.Rapid data acquisition, often under a few minutes per sample.[4]
Destructive/Non-destructive Destructive.Non-destructive, allowing for sample recovery.
Structural Information Provides mass spectral data for compound identification and confirmation.[5]Provides detailed structural information about the entire molecule.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the quantitative analysis of Methyl tetradecanoate using this compound as an internal standard with both GC-MS and ¹H-NMR.

Protocol 1: Quantitative Analysis by GC-MS

This protocol outlines the steps for the derivatization of fatty acids to their methyl esters, followed by GC-MS analysis with an internal standard.

1. Sample Preparation and Lipid Extraction:

  • For biological samples (e.g., plasma, tissues), a lipid extraction is performed, commonly using the Folch method (chloroform:methanol, 2:1, v/v).[7]

  • A known amount of the sample is homogenized in the extraction solvent.

2. Addition of Internal Standard:

  • A precise volume of a standard solution of this compound in a suitable solvent (e.g., hexane) is added to the sample extract. The amount should be chosen to be within the concentration range of the endogenous Methyl tetradecanoate.[8]

3. Transesterification (Methylation):

  • The lipid extract containing the internal standard is subjected to transesterification to convert all fatty acids to their corresponding methyl esters (FAMEs). A common reagent is 14% boron trifluoride in methanol (BF₃/MeOH).[3]

  • The sample is heated with the BF₃/MeOH reagent, followed by the addition of hexane and water to partition the FAMEs into the organic layer.

  • The upper hexane layer containing the FAMEs is carefully collected for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column suitable for FAME analysis (e.g., CP-Sil 88).[9]

    • Injector: Splitless mode at a temperature of 250°C.

    • Oven Temperature Program: An initial temperature of 80°C, ramped to 220°C at a rate of 4°C/min, and held for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[10] Monitor characteristic ions for both Methyl tetradecanoate (e.g., m/z 74, 87, 242) and this compound (e.g., m/z 87, 101, 269).

    • Data Analysis: The concentration of Methyl tetradecanoate is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both standards.

Protocol 2: Quantitative Analysis by ¹H-NMR

This protocol describes a direct and non-destructive method for quantifying Methyl tetradecanoate using ¹H-NMR with an internal standard.

1. Sample Preparation:

  • A known amount of the sample (e.g., oil, lipid extract) is accurately weighed into an NMR tube.

  • A precise amount of a certified internal standard solution of this compound is added.

  • The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard such as tetramethylsilane (TMS) for chemical shift calibration.[11]

2. ¹H-NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[5]

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation between scans and accurate integration.[12]

    • Number of Scans: Sufficient scans are acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[12]

    • Digital Resolution: Should be adequate for accurate peak integration (e.g., <0.5 Hz/point).[13]

3. Data Processing and Quantification:

  • The acquired FID is Fourier transformed, and the spectrum is phase and baseline corrected.

  • The signals corresponding to the methyl ester protons of Methyl tetradecanoate (a singlet around 3.67 ppm) and a characteristic, non-overlapping signal from the sample are integrated.[14]

  • The concentration of Methyl tetradecanoate is determined by the following equation, using the known concentration of the this compound internal standard. Due to the deuteration, the proton signal from the methyl ester group of the internal standard will be absent. Quantification relies on integrating a distinct proton signal from the non-deuterated analyte and comparing it to the known amount of the added internal standard, assuming the response factor is unity or has been predetermined. A more direct qNMR approach would use a non-deuterated internal standard with a known concentration and a distinct, non-overlapping signal. However, for cross-validation where the same deuterated standard is used in GC-MS, its role in NMR is primarily to ensure accurate sample preparation and can be used for relative quantification if a response factor is established. For absolute quantification with NMR, a separate, non-deuterated internal standard like maleic acid or 1,3,5-trimethoxybenzene is often preferred.

Visualizing the Cross-Validation Workflow

To facilitate a clear understanding of the analytical processes, the following diagrams, generated using Graphviz, illustrate the experimental workflow for cross-validation and the logical comparison of the two techniques.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_NMR ¹H-NMR Analysis cluster_Validation Cross-Validation Sample Biological Sample or Lipid Mixture Add_IS Add known amount of This compound Sample->Add_IS Sample_IS Sample with Internal Standard Add_IS->Sample_IS Derivatization Transesterification (FAMEs) Sample_IS->Derivatization Dissolve Dissolve in Deuterated Solvent Sample_IS->Dissolve Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Separation Gas Chromatography Separation Extraction->GC_Separation MS_Detection Mass Spectrometry Detection (SIM) GC_Separation->MS_Detection GCMS_Quant Quantification vs. Calibration Curve MS_Detection->GCMS_Quant Comparison Compare Quantitative Results GCMS_Quant->Comparison NMR_Acquisition ¹H-NMR Data Acquisition Dissolve->NMR_Acquisition NMR_Processing Data Processing & Integration NMR_Acquisition->NMR_Processing NMR_Quant Quantification by Signal Ratio NMR_Processing->NMR_Quant NMR_Quant->Comparison

Caption: Workflow for cross-validation of Methyl tetradecanoate analysis.

TechniqueComparison cluster_GCMS GC-MS cluster_NMR ¹H-NMR Sensitivity_GCMS High Sensitivity Selectivity_GCMS High Selectivity (SIM) SamplePrep_GCMS Requires Derivatization Destructive_GCMS Destructive Sensitivity_NMR Lower Sensitivity SamplePrep_NMR Minimal Sample Prep NonDestructive_NMR Non-Destructive Reproducibility_NMR High Reproducibility Analyte Methyl tetradecanoate Analyte->Sensitivity_GCMS Analysis via Analyte->Sensitivity_NMR Analysis via

Caption: Key performance characteristics of GC-MS vs. ¹H-NMR.

By employing these methodologies and considering the comparative data, researchers can confidently select the most appropriate technique for their specific analytical needs and ensure the accuracy and reliability of their quantitative data for Methyl tetradecanoate and other fatty acid methyl esters.

References

Safety Operating Guide

Personal protective equipment for handling Methyl tetradecanoate-D27

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methyl Tetradecanoate-D27

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the product. While this compound is a deuterated form of Methyl tetradecanoate (also known as Methyl myristate), its chemical hazards are considered equivalent to the non-deuterated parent compound.

Hazard Identification and Classification

Methyl tetradecanoate is classified as an irritant. Researchers should be aware of the following potential hazards.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Irritation Causes skin irritation upon contact.[1]H315
Eye Irritation Causes serious eye irritation.[1]H319
Respiratory Irritation May cause irritation to the respiratory system if inhaled.[1]H335

Note: Some safety data sheets may list this chemical as not hazardous under OSHA 2012 standards[2]; however, due to conflicting data, it is prudent to handle it as a potential irritant.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The required equipment is detailed below.

Body PartRequired PPEStandards and Specifications
Eyes / Face Chemical splash-resistant safety glasses or goggles with side protection.[1] A face shield may be used for additional protection during splash-prone procedures.[1]Must conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[1]
Hands Chemically resistant gloves.[1][3]Glove material should be selected based on a risk assessment of chemical resistance and duration of use.[1] Inspect gloves prior to each use.[3][4]
Body Laboratory coat and close-toed footwear.[1]Protective clothing should be selected based on the specific hazards and physical environment of the workplace.[1]
Respiratory Not required under normal use with adequate ventilation.[2]Use in a well-ventilated area or under a local exhaust hood to keep airborne concentrations low.[1][5]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for safety and to maintain the quality of this research material.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

    • Ensure that a safety shower and an eyewash fountain are readily accessible and in good working order.[1][5]

    • Clear the workspace of any unnecessary items to prevent clutter and potential spills.[6]

  • Donning PPE:

    • Before handling the chemical, put on all required PPE as specified in the table above.

    • Inspect gloves for any signs of damage or degradation before use.[4]

  • Chemical Handling:

    • Since the melting point of Methyl tetradecanoate is approximately 18°C, it may be solid or liquid at room temperature.[1] If solid, it may need to be gently warmed to liquefy before use.

    • Avoid all direct contact with the skin, eyes, and clothing.[1]

    • When transferring, use appropriate tools to minimize contact.

    • Keep the container tightly closed when not in use to prevent contamination.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling and Decontamination:

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

    • Clean the work area and any equipment used.

    • Remove PPE carefully to avoid contaminating your skin.

Storage Plan

Proper storage is critical for both safety and product stability.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Temperature: While the parent compound can be stored at room temperature[1], for long-term stability of the deuterated standard, storage at -20°C or -80°C is recommended.[7]

  • Incompatibilities: Keep away from sources of ignition and incompatible substances such as strong oxidizing agents.[1][2]

Disposal Plan
  • Spill Response:

    • In case of a spill, prevent further leakage if it is safe to do so.

    • Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[1][2][8]

    • Collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[1]

    • Ensure the area is well-ventilated during cleanup.[5]

  • Waste Disposal:

    • Dispose of unused this compound and its container as hazardous chemical waste.

    • Disposal must be carried out through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

    • Do not allow the product to enter drains, sewers, or waterways.[1][8]

Procedural Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Procedure cluster_disposal Final Steps Risk_Assessment 1. Assess Risks & Review SDS Don_PPE 2. Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Workspace 3. Prepare Ventilated Workspace Don_PPE->Prepare_Workspace Handle_Chemical 4. Handle Chemical (Transfer/Use) Prepare_Workspace->Handle_Chemical Decontaminate 5. Clean Workspace & Decontaminate Handle_Chemical->Decontaminate Doff_PPE 6. Doff PPE Correctly Decontaminate->Doff_PPE Store_Dispose 7. Store Securely or Dispose as Waste Doff_PPE->Store_Dispose

Caption: Workflow for handling this compound.

References

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